Quinazoline-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELRMPRLCPFTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172415 | |
| Record name | 2,4-Diaminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-48-5 | |
| Record name | 2,4-Diaminoquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1899-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1899-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UB0T78EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinazoline-2,4-diamine chemical properties and structure
An In-depth Technical Guide to Quinazoline-2,4-diamine: Chemical Properties, Structure, and Biological Activity
Introduction
This compound is a heterocyclic aromatic organic compound that serves as a privileged scaffold in medicinal chemistry.[1] Its bicyclic structure, composed of fused benzene and pyrimidine rings, provides a versatile framework for the development of therapeutic agents.[2] Substituted derivatives of this core are integral to several approved drugs and are actively investigated for a range of pharmacological activities, including anticancer, antimalarial, and anti-tubercular properties.[1][3][4][5] This guide provides a detailed overview of the chemical properties, structure, synthesis, and key biological interactions of this compound for researchers and drug development professionals.
Chemical Structure and Properties
The fundamental structure of this compound consists of a quinazoline core with amino groups substituted at the C2 and C4 positions.
Caption: 2D structure of the this compound molecule.
Physicochemical Properties
The key chemical and physical properties of the parent this compound molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | [6] |
| Molecular Weight | 160.18 g/mol | [6] |
| CAS Number | 1899-48-5 | [6][7] |
| IUPAC Name | This compound | [6] |
| Appearance | Light yellow crystalline solid | [2] |
| pKa | 3.51 | [2] |
| Solubility | Soluble in water | [2] |
Spectroscopic and Crystallographic Data
Mass Spectrometry: The mass spectrum of this compound shows a top peak at an m/z of 160, corresponding to the molecular ion [M]⁺.[6] High-resolution mass spectrometry (HRMS) is commonly used to confirm the elemental composition of its synthesized derivatives.[8]
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the unsubstituted quinazoline core typically shows signals for the aromatic protons in the range of δ 7.0-8.5 ppm. The chemical shifts of the amine protons can vary and may appear as broad singlets. For substituted derivatives, characteristic shifts are observed. For example, in N-4-Benzyl-6,7-dimethoxy-N2-[2-(3-methoxy-phenyl)-ethyl]this compound, the methoxy groups appear as singlets around δ 3.70-3.95 ppm, while aromatic protons appear as multiplets in the δ 6.69-7.58 ppm range.[9]
-
¹³C NMR: The carbon NMR for quinazoline derivatives shows signals for aromatic carbons typically between δ 110-165 ppm. For instance, in 6,7-dimethoxy substituted analogs, the methoxy carbons resonate around δ 55 ppm.[8]
Experimental Protocols
Synthesis of this compound Derivatives
A common and versatile method for synthesizing the this compound scaffold involves a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a 2,4-dichloroquinazoline intermediate.[3][12]
General Procedure:
-
Preparation of 2,4-Dichloroquinazoline (Intermediate 1): The synthesis typically begins with the chlorination of quinazoline-2,4(1H,3H)-dione (benzoyleneurea) using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline, under reflux conditions.[3][12]
-
Regioselective C4-Substitution (Intermediate 2): The first nucleophilic substitution is performed regioselectively at the more reactive C4 position. The 2,4-dichloroquinazoline is treated with a primary or secondary amine (1 equivalent) in a solvent like THF or n-BuOH, often in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) at temperatures ranging from room temperature to 40°C.[3][12]
-
C2-Substitution (Final Product): The second chlorine atom at the C2 position is displaced by reacting the 2-chloro-4-aminoquinazoline intermediate with a second amine (2 equivalents). This step typically requires harsher conditions, such as heating in a solvent like isopropyl alcohol at 120°C in a sealed vial.[3]
-
Purification: The crude product is purified by standard laboratory techniques, most commonly column chromatography on silica gel.[3]
Caption: Synthetic workflow for N2,N4-disubstituted quinazoline-2,4-diamines.
Characterization Methods
-
Thin Layer Chromatography (TLC): Used to monitor the progress of reactions.
-
Column Chromatography: The standard method for purifying crude products using silica gel.[3]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the final compounds.[8][9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the synthesized products.[9]
Biological Activity and Signaling Pathways
This compound and its derivatives have been identified as potent inhibitors in various biological pathways, making them attractive for drug discovery.
Anticancer Activity: This scaffold is of particular interest for its antitumor properties.[4] Certain derivatives exert their effects by inhibiting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) or by binding to DNA and inhibiting topoisomerases.[4]
Wnt/β-catenin Signaling Pathway Inhibition: Recent studies have identified 2,4-diamino-quinazoline (2,4-DAQ) as a selective inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including gastric cancer.[13]
-
Mechanism of Action: 2,4-DAQ functions as a selective inhibitor of the Lymphoid Enhancer-Binding Factor 1 (Lef1). Lef1 is a key transcription factor that, upon binding with β-catenin, translocates to the nucleus and activates Wnt target genes.
-
Downstream Effects: By inhibiting Lef1, 2,4-DAQ suppresses the expression of critical Wnt target genes such as AXIN2, MYC, and LGR5. This suppression leads to the inhibition of cancer cell growth, migration, and invasion, and can induce apoptosis.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Quinazoline-2,4-diamine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, quinazoline-2,4-diamine analogues have emerged as a particularly promising class of compounds, demonstrating potent inhibitory activity against various therapeutic targets implicated in cancer, infectious diseases, and other pathological conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogues, with a focus on their mechanisms of action and therapeutic potential.
Synthetic Strategies for this compound Analogues
The construction of the this compound core and its subsequent diversification can be achieved through several synthetic routes. A common and versatile approach involves the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline intermediates.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for N2,N4-disubstituted quinazoline-2,4-diamines.
This strategy allows for the introduction of diverse substituents at the N2 and N4 positions, enabling extensive structure-activity relationship (SAR) studies. Alternative methods, such as copper-catalyzed reactions of 2-bromobenzonitriles with guanidine, also provide efficient access to this scaffold.[1] Solid-phase synthesis techniques have been developed to facilitate the rapid generation of libraries of this compound analogues for high-throughput screening.[2][3]
Biological Activities and Therapeutic Targets
This compound analogues have been investigated for a multitude of therapeutic applications, with oncology being a primary focus. These compounds have demonstrated significant activity against various cancer cell lines and have been shown to modulate key signaling pathways involved in tumorigenesis.
Anticancer Activity
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit protein kinases and other enzymes crucial for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Selected this compound Analogues
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 9.1 | [4] |
| 4c | HCT-116 (Colon) | 10.5 | [4] |
| 4c | HePG-2 (Liver) | 11.2 | [4] |
| 5b | MCF-7 (Breast) | 10.2 | [4] |
| 5b | HCT-116 (Colon) | 9.8 | [4] |
| 5b | HePG-2 (Liver) | 12.0 | [4] |
| Gefitinib | HeLa (Cervical) | 4.3 | [5] |
| Gefitinib | MDA-MB231 (Breast) | 28.3 | [5] |
| Compound 21 | HeLa (Cervical) | 2.81 | [5] |
| Compound 22 | HeLa (Cervical) | 1.85 | [5] |
| Compound 23 | HeLa (Cervical) | 2.13 | [5] |
Other Biological Activities
Beyond cancer, these analogues have shown promise as antibacterial, antileishmanial, and β cell-protective agents. The diverse biological profile highlights the versatility of the this compound scaffold.
Signaling Pathway Modulation
The therapeutic effects of this compound analogues are intrinsically linked to their ability to interfere with specific cellular signaling pathways.
Wnt/β-catenin Signaling Pathway Inhibition
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer.[6][7] Certain this compound derivatives have been identified as potent inhibitors of this pathway.[8][9][10] They can suppress the expression of Wnt target genes, leading to the inhibition of cancer cell growth and induction of apoptosis.[8][9]
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[11][12][13][14] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target. Many quinazoline derivatives, including some 2,4-diamino analogues, are potent EGFR inhibitors.[11][12][13][14]
Caption: Inhibition of the EGFR signaling pathway.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair.[15][16][17][18] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and cell death. Some quinazoline-2,4-dione analogues have been identified as potent PARP inhibitors.[15][16][17]
Caption: Mechanism of PARP inhibition.
Experimental Protocols
General Procedure for the Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines
A representative synthetic protocol is outlined below, based on procedures described in the literature.[1][4][19]
Caption: Step-by-step synthetic protocol.
Detailed Steps:
-
Synthesis of N2-substituted-4-chloroquinazoline: To a solution of 2,4-dichloroquinazoline in a suitable solvent (e.g., n-butanol or DMF), the first primary amine (1.0-1.2 equivalents) and a base such as diisopropylethylamine (DIEA) are added. The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate is isolated, for instance, by precipitation and filtration.
-
Synthesis of N2,N4-disubstituted this compound: The isolated N2-substituted-4-chloroquinazoline is dissolved in a suitable solvent, and the second primary or secondary amine (1.0-1.5 equivalents) and a base are added. The mixture is then heated to reflux until the reaction is complete as indicated by TLC. The final product is purified using techniques such as column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5][20][21][22][23]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound analogues and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
This compound analogues represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of analogues with improved activity against drug-resistant targets, the exploration of novel therapeutic applications, and the elucidation of their detailed mechanisms of action through advanced biological and computational techniques. The continued investigation of these promising molecules holds the potential to deliver next-generation therapeutics for a range of human diseases.
References
- 1. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wjpmr.com [wjpmr.com]
The Quinazoline-2,4-diamine Scaffold: A Privileged Structure in Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of Quinazoline-2,4-diamine Compounds for Researchers, Scientists, and Drug Development Professionals.
The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] Among these, this compound compounds have emerged as a "privileged scaffold," indicating their ability to bind to a variety of biological targets with high affinity. This has led to the development of numerous derivatives with potent anticancer, antimicrobial, and antiprotozoal properties.[2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing key structural modifications that influence their biological activity. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows to facilitate understanding and further research in this promising area of drug discovery.
Core Structure-Activity Relationships
The biological activity of this compound compounds can be systematically modulated by substitutions at various positions of the quinazoline ring system, primarily at the N2, N4, and C6/C7 positions.
Substitutions at the N2 and N4 Positions
The nature of the substituents at the 2- and 4-amino positions plays a critical role in determining the potency and selectivity of these compounds.
-
N4-Position: Substitution at the N4 position with a benzylamine group has been shown to be a key determinant of activity in several studies.[5] For instance, in a series of anti-tubercular agents, an N-(4-fluorobenzyl) group at the 4-position was identified as a crucial feature for potent activity.[5]
-
N2-Position: The substituent at the N2-position significantly influences the compound's biological profile. In the same anti-tubercular series, a piperidine ring at the 2-position was found to be optimal for activity.[5] In another study on antileishmanial agents, N2-benzyl substitution was generally more favorable for activity than N4-benzyl substitution.[4]
Substitutions on the Quinazoline Core
Modifications on the benzo portion of the quinazoline ring, particularly at positions 6 and 7, are also pivotal for modulating activity.
-
Positions 6 and 7: The introduction of small electron-donating groups, such as methoxy groups at the 6- and 7-positions, has been a common strategy in the design of potent enzyme inhibitors. For example, 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been investigated as α1-adrenoceptor antagonists.[6]
-
Position 6: In a series of cytotoxic quinazoline-2,4,6-triamine derivatives, the introduction of nitrobenzoyl substituents at the 6-position resulted in the most potent antiprotozoal activity.[7]
The following table summarizes the quantitative structure-activity relationship data from various studies, highlighting the impact of different substituents on the biological activity of this compound derivatives.
| Compound ID | N2-Substituent | N4-Substituent | Core Substituent(s) | Target/Assay | Activity (IC50/EC50/GI50) | Reference |
| 7 | Piperidin-1-yl | 4-Fluorobenzyl | None | M. tuberculosis growth inhibition | <0.2 µM | [5] |
| 15 | Benzyl | Methyl | None | L. donovani amastigotes | 0.15 µM | [4] |
| 11d | Varied Amine | 3-(Dimethylamino)-1-propylamine | 2-(2-Nitrophenyl) | CNE-2, PC-3, SMMC-7721 cell proliferation | 9.3 ± 0.2 µM, 9.8 ± 0.3 µM, 10.9 ± 0.2 µM | [8] |
| 16 | Varied Amine | Varied Amine | 6-Nitrobenzoyl | Antiprotozoal | Not specified | [7] |
| A5 | Isopropyl | Benzylamine | None | E. coli, S. aureus, S. epidermidis (MIC) | 3.9 µg/mL | [9] |
| 1am | Constrained amine | Amine | 8-Carboxamide | Human CD38 inhibition | <10 nM | [10] |
Key Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects through various mechanisms of action, often by inhibiting key enzymes involved in cellular signaling pathways.
One of the most well-documented mechanisms is the inhibition of dihydrofolate reductase (DHFR) , an essential enzyme in folate metabolism.[2][11] By inhibiting DHFR, these compounds disrupt the synthesis of nucleic acids and amino acids, leading to cell death. This mechanism is particularly relevant for their antiprotozoal and anticancer activities.
Another significant target is the epidermal growth factor receptor (EGFR) , a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][12] Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, function as EGFR inhibitors.
The diagram below illustrates a generalized signaling pathway involving EGFR, which can be targeted by this compound derivatives.
Caption: EGFR signaling pathway and its inhibition.
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures.
General Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines
A common synthetic route to N2,N4-disubstituted quinazoline-2,4-diamines starts from commercially available anthranilic acids.[4][11] The general workflow is depicted below.
Caption: General synthetic workflow for quinazolines.
Detailed Protocol:
-
Cyclization: Commercially available anthranilic acids are cyclized with urea to form the corresponding quinazoline-2,4-dione.[4][11]
-
Chlorination: The resulting quinazoline-2,4-dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 2,4-dichloroquinazoline intermediate.[4][11]
-
Selective Amination at C4: The 2,4-dichloroquinazoline undergoes a selective nucleophilic aromatic substitution at the more reactive C4 position with a primary or secondary amine to give the 4-amino-2-chloroquinazoline intermediate.[4][11]
-
Amination at C2: Finally, a second amination at the C2 position with a different amine furnishes the desired N2,N4-disubstituted this compound.[4][11]
In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[7]
Conclusion and Future Directions
The this compound scaffold continues to be a highly fruitful area for drug discovery, with a rich and expanding structure-activity relationship landscape. The versatility of this core allows for fine-tuning of its pharmacological properties through systematic chemical modifications. Future research in this area will likely focus on the development of more selective and potent inhibitors for specific biological targets, including novel kinases and other enzymes implicated in disease. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation this compound-based therapeutics. Furthermore, exploring novel drug delivery systems and combination therapies will be crucial in translating the potent in vitro activities of these compounds into effective clinical outcomes.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencepub.net [sciencepub.net]
- 3. mdpi.com [mdpi.com]
- 4. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Quinazoline-2,4-diamine as a Kinase Inhibitor: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives as kinase inhibitors, with a focus on their role as ATP-competitive inhibitors. We will delve into the structural basis of their inhibitory activity, supported by quantitative data, detailed experimental protocols for their characterization, and visual representations of key concepts and pathways.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a major class of drug targets. The quinazoline core has emerged as a highly successful scaffold for the development of kinase inhibitors. Derivatives of this compound are a prominent class of Type I kinase inhibitors, which act by competing with ATP for binding to the active site of the kinase.
The versatility of the this compound scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of several clinically approved drugs targeting kinases such as the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: ATP-Competitive Inhibition
This compound derivatives primarily function as ATP-competitive inhibitors. They achieve this by occupying the ATP-binding pocket of the kinase active site. Their mechanism of action is characterized by key molecular interactions:
-
Hinge-Binding Motif: The quinazoline core acts as a scaffold that orients substituents to interact with the kinase's active site. A crucial interaction is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. The N1 and/or N3 atoms of the quinazoline ring are often involved in these hydrogen bonds, mimicking the adenine portion of ATP.
-
Hydrophobic Interactions: The aromatic nature of the quinazoline ring and its substituents allows for favorable hydrophobic interactions with non-polar residues within the ATP-binding pocket.
-
Gatekeeper Residue Interaction: The selectivity of this compound derivatives is often influenced by the nature of the "gatekeeper" residue in the kinase active site. A smaller gatekeeper residue provides a larger hydrophobic pocket that can be exploited by bulky substituents on the inhibitor, enhancing both potency and selectivity.
The binding of the inhibitor to the kinase active site prevents the binding of ATP, thereby blocking the phosphotransferase reaction and inhibiting the downstream signaling cascade.
Caption: ATP-Competitive Inhibition by this compound.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes representative data for a hypothetical this compound derivative against a panel of kinases.
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| EGFR | 15 | 5 | Biochemical |
| HER2 | 30 | 12 | Biochemical |
| VEGFR2 | 250 | 100 | Biochemical |
| SRC | >1000 | >500 | Biochemical |
| ABL | >1000 | >500 | Biochemical |
Note: The data presented in this table is for illustrative purposes and represents typical values for a selective this compound-based inhibitor. Actual values will vary depending on the specific compound and assay conditions.
Structure-Activity Relationship (SAR)
The potency and selectivity of this compound inhibitors are heavily influenced by the nature and position of substituents on the quinazoline core.
-
Position 4: Substitutions at this position are critical for interacting with the hinge region and determining selectivity. Aniline derivatives at this position are common.
-
Positions 6 and 7: These positions are often modified to improve solubility and pharmacokinetic properties, as well as to gain additional interactions in the ATP binding site. Methoxy groups are frequently found at these positions.
-
Position 2: The diamine at this position can be further substituted to modulate the compound's properties.
Affected Signaling Pathways: The EGFR Example
Given that many this compound derivatives target EGFR, their mechanism of action directly impacts the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Inhibition of the EGFR Signaling Pathway.
Experimental Protocols
The characterization of this compound kinase inhibitors involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the IC50 of the inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Peptide substrate
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
This compound inhibitor at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.
-
Add the this compound inhibitor at a range of concentrations (typically from low nM to high µM).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., A431 for EGFR inhibitors)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound inhibitor
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well plates
-
Plate reader
Protocol:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound inhibitor for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Caption: Experimental Workflow for Kinase Inhibitor Characterization.
Conclusion
The this compound scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Their mechanism of action as ATP-competitive inhibitors, driven by key interactions with the hinge region and hydrophobic pockets of the kinase active site, is well-established. The ability to systematically modify the scaffold allows for the optimization of their pharmacological profile. A thorough understanding of their mechanism of action, supported by robust in vitro and cell-based characterization, is essential for the continued development of this important class of therapeutic agents.
Spectroscopic Blueprint of Quinazoline-2,4-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic properties of Quinazoline-2,4-diamine, a key heterocyclic scaffold in medicinal chemistry. By detailing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with standardized experimental protocols, this document serves as a crucial resource for the identification, characterization, and quality control of this compound in research and drug development settings.
Core Spectroscopic Data
The structural integrity and purity of this compound can be unequivocally determined through the combined application of NMR and MS. The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While extensive experimental NMR data for a wide array of substituted this compound derivatives is available, a definitive, publicly accessible high-resolution spectrum for the parent compound is not readily found in the surveyed literature. The data presented below is a compilation of predicted values from reputable spectroscopic databases and analysis of closely related analogs. These values provide a reliable reference for the expected chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.85 | d | ~8.0 |
| H-6 | ~7.20 | t | ~7.5 |
| H-7 | ~7.60 | t | ~7.5 |
| H-8 | ~7.45 | d | ~8.0 |
| 2-NH₂ | ~6.50 | br s | - |
| 4-NH₂ | ~7.00 | br s | - |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00 ppm). d = doublet, t = triplet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~162.5 |
| C-4 | ~160.0 |
| C-4a | ~115.0 |
| C-5 | ~128.0 |
| C-6 | ~124.0 |
| C-7 | ~134.0 |
| C-8 | ~118.0 |
| C-8a | ~152.0 |
Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent peak (δ 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry of this compound provides a definitive confirmation of its molecular weight and offers insights into its fragmentation patterns under ionization. The primary mass spectral data is sourced from the National Institute of Standards and Technology (NIST) database, available through PubChem (CID 65087).[1]
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Major m/z Peaks | |
| Top Peak | 160 |
| 2nd Highest | 118 |
| 3rd Highest | 143 |
Experimental Protocols
The following sections outline standardized procedures for acquiring high-quality NMR and MS data for this compound and its derivatives. These protocols are designed to be adaptable to various laboratory settings and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
2. Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-180 ppm.
-
A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the proton signals to determine the relative number of protons.
Mass Spectrometry (MS) Protocol
1. Sample Preparation:
-
For Electrospray Ionization (ESI) or similar soft ionization techniques, prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.
-
For Electron Impact (EI) ionization, the sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC).
2. Instrumentation and Data Acquisition:
-
Select an appropriate ionization method. ESI is common for confirming the molecular ion, while EI provides valuable fragmentation information.
-
Choose a mass analyzer based on the desired resolution and accuracy (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
3. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI in positive mode).
-
Analyze the fragmentation pattern to deduce structural information.
-
Compare the observed isotope pattern with the theoretical pattern for the proposed elemental composition.
Visualizing Molecular Interactions and Workflows
To further aid in the understanding of this compound's role in biological systems and the analytical processes for its characterization, the following diagrams have been generated.
Wnt Signaling Pathway Inhibition
This compound has been identified as an inhibitor of the Wnt signaling pathway, a critical pathway in cellular proliferation and differentiation that is often dysregulated in cancer.[2] The compound is believed to exert its effects by targeting downstream components of this pathway.
Experimental Workflow for Spectroscopic Analysis
The logical flow of experiments for the complete spectroscopic characterization of this compound is crucial for ensuring accurate and reproducible results.
References
An In-depth Technical Guide to the Tautomerism and Stereochemistry of Quinazoline-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the tautomeric forms and stereochemical considerations of Quinazoline-2,4-diamine, a crucial scaffold in medicinal chemistry. This document synthesizes spectroscopic and computational data, outlines relevant experimental protocols, and visualizes key concepts to support research and development efforts in this area.
Tautomerism of this compound
This compound can exist in several tautomeric forms due to the prototropic mobility of hydrogen atoms across the nitrogen centers of the pyrimidine ring and the exocyclic amino groups. The predominant tautomers are the diamino form and various imino forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.
Principal Tautomeric Forms
The primary tautomeric equilibrium for this compound involves the diamino and amino-imino forms. The diamino tautomer is generally considered the most stable form, though the imino tautomers can be significantly populated under certain conditions.
Review of Quinazoline-2,4-diamine in drug discovery
An In-depth Technical Guide to Quinazoline-2,4-diamine in Drug Discovery
Introduction
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] Among its various derivatives, this compound has emerged as a particularly versatile framework for the development of novel therapeutic agents. This structural motif, characterized by a fused benzene and pyrimidine ring system with amino groups at the 2 and 4 positions, serves as a key template for designing molecules with a wide spectrum of pharmacological activities.[3][4] Its ability to form hydrogen bonds and engage in π–π stacking interactions with biological targets contributes to its broad utility.[5]
Derivatives of this compound have been extensively explored for their potential in treating a range of diseases, most notably cancer, but also bacterial and parasitic infections, inflammatory conditions, and neurological disorders.[2][3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as kinases, dihydrofolate reductase (DHFR), and DNA gyrase.[3] This guide provides a comprehensive technical overview of the this compound core in drug discovery, covering its synthesis, structure-activity relationships (SAR), therapeutic applications, and mechanisms of action, supported by quantitative data and experimental protocols.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives can be achieved through several routes, often starting from readily available anthranilic acid derivatives. A common and versatile approach involves the sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated quinazoline precursor.
A general synthetic workflow begins with the cyclization of an appropriate anthranilic acid derivative to form a quinazolinone, which is then halogenated to provide a key intermediate, such as 2,4-dichloroquinazoline. This intermediate allows for the regioselective introduction of various amines at the C4 and C2 positions. The greater reactivity of the C4 chlorine atom allows for its selective displacement at lower temperatures, followed by the substitution of the C2 chlorine, often requiring harsher conditions. This stepwise approach is highly amenable to the creation of diverse chemical libraries for screening.[6]
For example, a solid-phase synthesis approach has been successfully employed to generate libraries of 2,4-diaminoquinazolines. This method involves attaching a primary amine to a solid support, reacting it with 2,4-dichloroquinazoline, and then displacing the second chlorine with another amine in solution.[6]
Another synthetic strategy involves the reaction of 2-aminobenzonitriles with guanidine carbonate. For instance, 2-fluoro-6-(trifluoromethyl)benzonitrile can be heated with guanidine carbonate in DMA to yield 5-(trifluoromethyl)this compound directly.[7]
Caption: General synthetic routes to the this compound scaffold.
Therapeutic Applications and Mechanisms of Action
The unique structure of the this compound scaffold allows it to interact with a multitude of biological targets, leading to a broad range of therapeutic applications.
Anticancer Activity
The most extensively studied application of quinazoline-2,4-diamines is in oncology.[8] These compounds exert their antitumor effects through various mechanisms:
-
Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that often drive cancer growth when dysregulated.[3] A primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][9] Compounds like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core, act as ATP-competitive inhibitors, blocking signaling cascades that lead to tumor cell proliferation.[1][3] Derivatives have also been developed to inhibit other receptor tyrosine kinases such as VEGFR-2, PDGFR-β, and Aurora A kinase, making them multi-targeted agents.[3][10]
-
Wnt/β-catenin Signaling Inhibition: The compound 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway.[3][11] It targets the transcription factor Lef1, leading to the downregulation of oncogenic targets like AXIN2, MYC, and LGR5. This suppression of Wnt signaling results in decreased cancer cell growth, induction of apoptosis, and inhibition of migration and invasion in gastric cancer models.[11]
-
Dihydrofolate Reductase (DHFR) Inhibition: As antifolates, some 2,4-diaminoquinazoline derivatives inhibit DHFR, an enzyme critical for the synthesis of DNA precursors.[3] This mechanism is shared with classical chemotherapy agents like methotrexate.
-
Other Mechanisms: Quinazoline-based drugs have also been shown to inhibit topoisomerases and telomerase, leading to cell death by disrupting DNA replication and repair systems.[9] Additionally, some derivatives act as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme in the DNA repair process.[8]
Caption: Inhibition of the Wnt/β-catenin pathway by 2,4-Diaminoquinazoline.
Antibacterial and Antimalarial Activity
The this compound scaffold is also effective against microbial pathogens.
-
Antibacterial Agents: The primary mechanism for antibacterial action is the inhibition of bacterial DHFR.[3] A series of 5-substituted 2,4-diaminoquinazolines have demonstrated potent inhibition of DHFR in bacteria like Escherichia coli and Staphylococcus aureus.[3] These compounds are designed for high selectivity, targeting the bacterial enzyme far more effectively than the human counterpart.[3] Some derivatives also act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[12][13]
-
Antimalarial Agents: In the fight against malaria, derivatives such as 5-chloro-N′6′-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine are potent inhibitors of the Plasmodium falciparum DHFR enzyme, even against strains resistant to conventional antifolate drugs.[3]
Other Therapeutic Areas
-
Neurodegenerative Diseases: In the context of Alzheimer's disease, 2,4-disubstituted quinazoline derivatives have been investigated as multi-targeting agents that can act as dual cholinesterase inhibitors (AChE and BuChE), prevent amyloid-β (Aβ) aggregation, and exhibit antioxidant properties.[3]
-
Antiviral Activity: Certain 2,4-disubstituted quinazoline derivatives have shown potential as anti-influenza agents.[2]
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline core.
-
Substitutions at N2 and N4: The amino groups at positions 2 and 4 are crucial for activity and serve as key points for modification. In many anticancer agents, a substituted aniline group at the C4 position is critical for EGFR kinase inhibition.[3] For antibacterial activity, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized, where substituents on the N4-benzylamine group were investigated to optimize activity against E. coli and S. aureus.[14]
-
Substitutions on the Quinazoline Ring: Modifications on the fused benzene ring also significantly influence potency and selectivity. For instance, dimethoxy groups at positions 6 and 7 are common in many bioactive 2,4-diaminoquinazolines, including those used in solid-phase synthesis libraries.[6] In a series of 2-anilino-4-alkylaminoquinazolines, a 4-nitro substituent on the N2-phenyl ring was found to be more favorable for anticancer activity than a 3-nitro substitution.[9]
Quantitative Data Summary
The following tables summarize the in vitro activity of selected this compound derivatives against various biological targets.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Target/Cell Line | IC50 | Reference |
| Compound 6 | Aurora A Kinase | 15 nM | [10] |
| MDA-MB-468 (TNBC) | 0.04 µM | [10] | |
| Compound 3e | HCT-15 (Colon) | 4.5 µM | [5] |
| SKOV-3 (Ovarian) | 10.2 µM | [5] | |
| Compound 3f | HCT-15 (Colon) | 8.2 µM | [5] |
| MDA-MB-231 (Breast) | 15.5 µM | [5] | |
| Gefitinib | HCT-15 (Colon) | 19.4 µM | [5] |
| PD153035 | SKOV-3 (Ovarian) | 48.8 µM | [5] |
Table 2: HDAC Inhibition by Quinazoline-based Derivatives
| Compound | Target | IC50 | Reference |
| Compound 1 | HDAC1 | 31 nM | [1] |
| HDAC6 | 16 nM | [1] | |
| Compound 2 | HDAC1 | 37 nM | [1] |
| HDAC6 | 25 nM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Procedure for Synthesis of N4-Substituted-2,4-diaminoquinazolines
This protocol describes the displacement of chlorine from a resin-bound chloroquinazoline intermediate.[6]
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is functionalized to create a support-bound amine.
-
First Substitution (C4): The resin-bound amine is reacted with an excess of 6,7-dimethoxy-2,4-dichloroquinazoline in a solvent like THF with a non-nucleophilic base (e.g., diisopropylethylamine) at room temperature. This selectively forms the C4-amino bond.
-
Washing: The resin is thoroughly washed with solvents such as DMF, methanol, and dichloromethane to remove excess reagents.
-
Second Substitution (C2): The resin intermediate (now a support-bound 4-amino-2-chloroquinazoline) is suspended in a solution of the second amine (R2-NH2) in a high-boiling solvent like N,N-dimethylacetamide (DMA).
-
Heating: The suspension is heated to 135-140 °C for 16 hours to facilitate the displacement of the less reactive C2 chlorine.
-
Final Washing: After cooling to room temperature, the resin is washed again with methanol and dichloromethane.
-
Cleavage: The final product is cleaved from the resin using a solution of trifluoroacetic acid (TFA), often with a scavenger like triethylsilane. The cleavage solution is collected, and the solvent is evaporated to yield the desired 2,4-diaminoquinazoline product.
Caption: Experimental workflow for solid-phase synthesis.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of compounds against cancer cell lines.[5]
-
Cell Seeding: Human tumor cells (e.g., HCT-15, SKOV-3) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in an appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The synthesized quinazoline derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with the culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for an additional 24-48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for another 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a cornerstone of modern medicinal chemistry, providing a robust platform for the design of potent and selective therapeutic agents. Its synthetic tractability allows for the generation of large, diverse libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. While its impact has been most significant in oncology, particularly through the development of kinase inhibitors, the broad biological activity of its derivatives highlights their potential in treating infectious diseases, neurodegenerative disorders, and other conditions.
Future research will likely focus on several key areas. The development of derivatives with novel mechanisms of action or improved selectivity for specific enzyme isoforms or mutant proteins will be critical to overcoming drug resistance. The application of computational methods, such as structure-based drug design and molecular dynamics simulations, will continue to refine the design of next-generation inhibitors.[10] Furthermore, exploring the potential of quinazoline-2,4-diamines as dual- or multi-target agents offers a promising strategy for treating complex multifactorial diseases like cancer and Alzheimer's.[3][15] The continued investigation of this privileged scaffold promises to yield new and effective therapies for a wide range of human diseases.
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N2,N4-disubstituted Quinazoline-2,4-diamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines, a class of compounds with significant interest in medicinal chemistry due to their broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The primary synthetic route described herein commences with the cyclization of anthranilic acid to form a quinazoline-2,4-dione intermediate, followed by chlorination and subsequent sequential nucleophilic aromatic substitution with various amines. This document offers detailed, step-by-step experimental procedures, a comprehensive data summary of reaction yields, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to aid researchers in the successful synthesis and further development of this important class of molecules.
Introduction
Quinazoline-2,4-diamines and their derivatives are privileged scaffolds in drug discovery, with several approved drugs, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, featuring this core structure.[4] The N2 and N4 positions of the quinazoline ring are particularly amenable to substitution, allowing for the generation of large libraries of analogues with diverse pharmacological profiles. The synthetic pathway detailed in these notes is a robust and widely employed method for accessing a variety of N2,N4-disubstituted quinazoline-2,4-diamines.
Data Presentation
The following table summarizes the typical yields for each step in the synthesis of representative N2,N4-disubstituted quinazoline-2,4-diamines.
| Entry | R1 | R2 | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Step 4 Yield (%) | Overall Yield (%) |
| 1 | H | H | 90 | 90 | - | - | 81 |
| 2 | H | Ethanolamine | - | - | 88 | - | - |
| 3 | H | n-Butylamine | - | - | - | - | - |
| 4 | n-Butyl | 3-Fluoroaniline | - | - | - | 74 | - |
| 5 | n-Butyl | 3-Bromoaniline | - | - | - | 64 | - |
| 6 | n-Butyl | 4-Nitroaniline | - | - | - | 50 | - |
| 7 | Ethanolamine | 4-Nitroaniline | - | - | - | 45 | - |
Yields are based on reported literature values and may vary depending on the specific substrate and reaction conditions.[5][6]
Experimental Protocols
The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines is typically achieved in four main steps, as illustrated in the workflow diagram below.
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
This procedure describes the cyclization of anthranilic acid with potassium cyanate to yield quinazoline-2,4(1H,3H)-dione.
Materials:
-
Anthranilic acid
-
Potassium cyanate
-
Sodium hydroxide solution (0.3-0.5 M)
-
Hydrochloric acid (30%)
-
Water
-
500 mL four-hole boiling flask
-
Stirring apparatus
-
Heating mantle
-
Cooling bath
Procedure:
-
To a 500 mL four-hole boiling flask, add anthranilic acid (e.g., 41 g, 0.3 mol) and water (100 mL) to form a mixture.
-
With stirring, add an aqueous solution of potassium cyanate (e.g., 60 g, 0.74 mol in 200 mL of water) dropwise to the mixture.
-
After 30 minutes of stirring, add sodium hydroxide solution (e.g., 60 g of 0.3 mol/L solution) dropwise, maintaining the solution temperature at 40 °C.
-
Continue stirring for another 30 minutes, then heat the mixture to 90 °C and maintain for 2.5 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Acidify the mixture by adding 30% hydrochloric acid until the pH is between 2 and 3, keeping the temperature around 0 °C.
-
A solid precipitate will form. Collect the solid by filtration and dry to obtain quinazoline-2,4(1H,3H)-dione.[7]
-
Typical yields for this step are in the range of 86-93%.[7]
Step 2: Synthesis of 2,4-Dichloroquinazoline
This protocol details the chlorination of quinazoline-2,4(1H,3H)-dione using phosphorus oxychloride.
Materials:
-
Quinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl3)
-
Triethylamine or other suitable base
-
Chloroform
-
Anhydrous sodium sulfate
-
500 mL four-hole boiling flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 500 mL four-hole boiling flask, add quinazoline-2,4(1H,3H)-dione (e.g., 96 g), phosphorus oxychloride (200 mL), and triethylamine (120 mL).
-
Heat the mixture to reflux and maintain for 12 hours.
-
After reflux, concentrate the reaction mixture under reduced pressure to obtain an oily residue.
-
Dissolve the oily residue in chloroform and carefully pour it into ice-water.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers and wash successively with water, hydrochloric acid, water, sodium carbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator to yield 2,4-dichloroquinazoline.[7]
-
Reported yields for this chlorination step are typically around 79-90%.[6][7]
Step 3: Synthesis of N4-Substituted-2-chloroquinazoline-4-amine
This procedure describes the regioselective amination at the C4 position of 2,4-dichloroquinazoline.
Materials:
-
2,4-Dichloroquinazoline
-
Primary or secondary amine (R1-NH2)
-
Dichloromethane (DCM) or other suitable solvent
-
Stirring apparatus
-
Reflux condenser (if required)
Procedure:
-
Dissolve 2,4-dichloroquinazoline (e.g., 0.005 mol) in a suitable solvent like dichloromethane.
-
Add the desired amine (e.g., 2-aminoethanol, 0.19 mol) to the solution.
-
The reaction is often carried out at room temperature or with gentle heating (reflux for 30 minutes in the case of 2-aminoethanol).[6] The first amination is facile due to the high reactivity of the C4 position.
-
Upon completion of the reaction (monitored by TLC), the product may precipitate out of the solution upon cooling.
-
Collect the solid by filtration, wash with water, and dry to obtain the N4-substituted-2-chloroquinazoline-4-amine.[6]
-
Yields for this selective amination are generally high, often in the range of 88%.[6]
Step 4: Synthesis of N2,N4-Disubstituted this compound
This final step involves the amination of the C2 position to furnish the target compound.
Materials:
-
N4-Substituted-2-chloroquinazoline-4-amine
-
Primary or secondary amine (R2-NH2)
-
Ethanol, DMF, or a mixture of both
-
Triethylamine (optional, as a base)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Suspend the N4-substituted-2-chloroquinazoline-4-amine (e.g., 1.43 mmol) in a suitable solvent such as absolute ethanol or a mixture of ethanol and DMF.
-
Add the second amine (e.g., phenylmethanamine, 1.43 mmol) and, if necessary, a base like triethylamine (1.43 mmol).
-
Heat the reaction mixture to reflux and maintain for 24 hours. The displacement of the second chlorine atom requires more forcing conditions due to the reduced activation of the quinazoline ring after the first amination.[8]
-
After cooling, the product may precipitate. If not, the solvent is evaporated under reduced pressure.
-
The crude product can be purified by filtration if it precipitates, or by column chromatography.[6]
-
Yields for this final amination step can vary widely depending on the amine used, typically ranging from 45% to 74%.[5][6]
Biological Context: EGFR Signaling Pathway
Many N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[4][9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[4] The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by quinazoline-based drugs.
References
- 1. Icotinib - Wikipedia [en.wikipedia.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. scispace.com [scispace.com]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Quinazoline-2,4-diamine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of Quinazoline-2,4-diamine libraries, a class of compounds with significant therapeutic potential. The methodology is based on a robust and versatile solid-phase approach, allowing for the generation of diverse compound libraries for screening and lead optimization.
Introduction
Quinazoline-2,4-diamines are a privileged scaffold in medicinal chemistry, forming the core of several approved drugs such as the α1-adrenergic receptor antagonists Prazosin and Doxazosin.[1] Libraries of these compounds are of great interest for drug discovery programs targeting a wide range of biological targets, including but not limited to G-protein coupled receptors and kinases. Solid-phase synthesis offers a highly efficient method for the parallel synthesis of large numbers of analogs, facilitating structure-activity relationship (SAR) studies.
The protocol described herein utilizes a solid-supported amine as the starting point for the sequential construction of the this compound core. The key steps involve two nucleophilic aromatic substitution (SNAr) reactions on a 2,4-dichloroquinazoline scaffold.[2][3][4] Further diversification can be achieved by employing diamines in the second SNAr reaction, followed by acylation of the free amine.[2][3][4]
Data Presentation
The following table summarizes representative examples of Quinazoline-2,4-diamines synthesized using the described solid-phase protocol. The data is compiled from literature and demonstrates the feasibility of achieving high purity for the synthesized compounds.[2]
| Compound ID | R1 | R2 | R3 | Molecular Formula | Mass (m/z) [M+H]+ | Purity (HPLC-UV) |
| 1a | Benzyl | 4-Methylphenyl | H | C24H24N4O2 | 401.2 | >95% |
| 1b | 4-Fluorobenzyl | Cyclohexyl | H | C24H28FN4O2 | 423.2 | >95% |
| 1c | 2-Phenylethyl | 4-Methoxyphenyl | H | C26H28N4O3 | 457.2 | >90% |
| 1d | Cyclohexylmethyl | 3,4-Dichlorophenyl | H | C24H27Cl2N4O2 | 489.1 | >95% |
| 1e | 3-Phenylpropyl | 2-Pyridyl | H | C25H27N5O2 | 442.2 | >90% |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase synthesis of a this compound library.
Materials and Reagents
-
Merrifield Resin (100-200 mesh, 1% DVB)
-
2-Methoxy-4-hydroxybenzaldehyde
-
Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylacetamide (DMA)
-
Primary Amines (R1-NH2)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3)
-
1% Acetic Acid in N,N-Dimethylformamide (DMF)
-
6,7-Dimethoxy-2,4-dichloroquinazoline
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Primary and Secondary Amines (R2R3NH)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol 1: Preparation of Aldehyde Resin
-
Swell Merrifield resin in DMA.
-
Add 2-methoxy-4-hydroxybenzaldehyde and Cs2CO3.
-
Heat the mixture at 80°C for 16 hours.
-
After cooling, wash the resin sequentially with DMF, MeOH, and DCM.
-
Dry the resin under vacuum.
Protocol 2: Reductive Amination for Amine Resin Formation
-
Swell the aldehyde resin in 1% AcOH in DMF.
-
Add a solution of the desired primary amine (R1-NH2).
-
Shake the mixture for 1 hour at room temperature.
-
Add NaBH(OAc)3 and shake for an additional 18 hours.
-
Wash the resin sequentially with DMF, MeOH, and DCM.
-
Dry the resin under vacuum.
Protocol 3: First SNAr Reaction - Attachment of the Quinazoline Scaffold
-
Swell the amine resin in THF.
-
Add a solution of 6,7-dimethoxy-2,4-dichloroquinazoline and DIPEA.
-
Heat the mixture at 50-60°C for 16 hours.
-
After cooling, wash the resin sequentially with THF, DMF, MeOH, and DCM.
-
Dry the resin under vacuum.
Protocol 4: Second SNAr Reaction - Introduction of the Second Amine
-
Suspend the resin from Protocol 3 in a solution of the desired primary or secondary amine (R2R3NH) in DMA.
-
Heat the suspension at 135-140°C for 16 hours.
-
Cool the mixture to room temperature.
-
Wash the resin according to the following sequence: MeOH, DCM, MeOH, DCM, and MeOH.
-
Dry the resin under vacuum.
Protocol 5: Cleavage and Isolation of the Final Product
-
Treat the dried resin with a solution of 2.5% triethylsilane in TFA for 1-2 hours.
-
Collect the cleavage solution by filtration.
-
Wash the resin with DCM.
-
Combine the filtrate and washings and concentrate in vacuo.
-
Dissolve the residue in an acetonitrile/water mixture and lyophilize to afford the final this compound product.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening Assays Using Quinazoline-2,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline-2,4-diamine and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant interest in drug discovery, particularly in the fields of oncology and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes and modulation of critical signaling pathways. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify promising lead candidates for further development.
These application notes provide detailed protocols for utilizing this compound derivatives in HTS assays, focusing on two prominent targets: the Wnt/β-catenin signaling pathway and Dihydrofolate Reductase (DHFR). Additionally, protocols for general cell viability assays, crucial for counter-screening and assessing cytotoxicity, are included.
Data Presentation: In Vitro Activity of Quinazoline Derivatives
The following tables summarize the inhibitory activities of various quinazoline derivatives from different studies. This data provides a comparative overview of their potency against different biological targets.
Table 1: Anticancer Activity of 2,4-Disubstituted Quinazoline Derivatives [1]
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| 4a | MCF-7 | 34.4 ± 3.41 |
| HCT-116 | 41.4 ± 3.62 | |
| HePG-2 | 48.9 ± 3.60 | |
| HFB4 | 31.8 ± 3.15 | |
| 4c | MCF-7 | 9.1 ± 0.82 |
| HCT-116 | 10.2 ± 0.95 | |
| HePG-2 | 11.5 ± 1.03 | |
| HFB4 | 9.8 ± 0.88 | |
| 5b | MCF-7 | 10.5 ± 0.93 |
| HCT-116 | 9.8 ± 0.87 | |
| HePG-2 | 12.0 ± 1.11 | |
| HFB4 | 10.9 ± 0.97 | |
| 5-FU (Control) | MCF-7 | 5.4 ± 0.20 |
| HCT-116 | 5.3 ± 0.18 | |
| HePG-2 | 7.9 ± 0.21 | |
| HFB4 | 8.8 ± 0.52 |
Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Quinazoline Derivatives [2]
| Compound | Target | IC50 (nM) |
| Methotrexate | Mtb DHFR | 237 |
| NC00094221 | Mtb DHFR | 22.4 |
Table 3: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives [3]
| Compound | Bacterial Strain | MIC (mg/mL) |
| 13 | Escherichia coli | 65 |
| 15 | Escherichia coli | >100 |
| Ampicillin (Control) | Escherichia coli | 62.5 |
| Vancomycin (Control) | Staphylococcus aureus | 31.25 |
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways relevant to the screening of this compound derivatives.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Role of DHFR in the folate metabolic pathway.
Experimental Protocols
Protocol 1: High-Throughput Screening for Wnt/β-catenin Signaling Inhibitors
This protocol describes a cell-based reporter gene assay to screen for inhibitors of the Wnt/β-catenin pathway.[4]
1. Materials:
-
Cell Line: HEK293T cells stably transfected with a TCF/LEF-luciferase reporter construct (HEK293T-Luc).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 1% FBS and 1% Penicillin-Streptomycin.
-
Compounds: this compound derivatives dissolved in 100% DMSO.
-
Positive Control: Known Wnt pathway inhibitor (e.g., IWR-1).
-
Negative Control: 100% DMSO.
-
Wnt Pathway Agonist: Wnt3a conditioned medium or CHIR99021.
-
Assay Plates: 384-well, white, solid-bottom cell culture plates.
-
Reagents: Luciferase detection reagent (e.g., Bright-Glo™).
2. Procedure:
-
Cell Seeding:
-
Culture HEK293T-Luc cells to 80-90% confluency.
-
Harvest cells and resuspend in assay medium to a concentration of 2.5 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 4 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives and controls in 100% DMSO.
-
Transfer 100 nL of compound solutions to the assay plate wells using a pintool or acoustic liquid handler (final DMSO concentration of 0.5%).
-
-
Wnt Pathway Activation:
-
Prepare the Wnt agonist solution in assay medium.
-
Add 20 µL of the Wnt agonist solution to all wells except for baseline control wells.
-
-
Incubation: Incubate the assay plates for 24 hours at 37°C and 5% CO2.
-
Luminescence Measurement:
-
Equilibrate the assay plates and luciferase detection reagent to room temperature.
-
Add 20 µL of the luciferase detection reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a microplate reader.
-
3. Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: High-Throughput Screening for DHFR Inhibitors
This protocol outlines a colorimetric HTS assay to identify inhibitors of Dihydrofolate Reductase (DHFR).[5]
1. Materials:
-
Enzyme: Purified recombinant DHFR.
-
Substrate: Dihydrofolic acid (DHF).
-
Cofactor: NADPH.
-
Assay Buffer: (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM DTT).
-
Compounds: this compound derivatives dissolved in DMSO.
-
Positive Control: Methotrexate.
-
Negative Control: DMSO.
-
Assay Plates: 384-well, UV-transparent, clear, flat-bottom microplates.
-
Instrumentation: Microplate spectrophotometer capable of reading absorbance at 340 nm.
2. Procedure:
-
Compound Plating: Dispense test compounds and controls into the 384-well plates.
-
Enzyme and Cofactor Addition:
-
Prepare a solution of DHFR enzyme and NADPH in DHFR Assay Buffer.
-
Add the enzyme-cofactor mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation:
-
Prepare a solution of DHF in DHFR Assay Buffer.
-
Initiate the reaction by adding the DHF solution to all wells.
-
-
Kinetic Reading:
-
Immediately place the microplate in a spectrophotometer.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes) at a constant temperature.
-
3. Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each test compound.
-
Calculate IC50 values for active compounds.
Protocol 3: Cell Viability Counter-Screen (MTT Assay)
This protocol is for a standard MTT assay to assess the cytotoxicity of the screened compounds, which is crucial for identifying non-specific cytotoxic hits.
1. Materials:
-
Cell Line: A relevant cancer cell line or a non-cancerous cell line.
-
Culture Medium: Appropriate for the chosen cell line.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.
-
Assay Plates: 96-well, clear, flat-bottom cell culture plates.
2. Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add various concentrations of the this compound derivatives to the wells.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (cytotoxic concentration 50) values for the compounds.
Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for the described HTS assays.
Caption: HTS workflow for Wnt/β-catenin signaling inhibitors.
Caption: HTS workflow for DHFR inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of Quinazoline-2,4-diamine as an EGFR Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers, making it a well-validated and highly pursued target for therapeutic intervention. The quinazoline scaffold has emerged as a privileged structure in the design of potent EGFR inhibitors, with several quinazoline-based drugs approved for clinical use. This document provides detailed application notes and protocols for the investigation of Quinazoline-2,4-diamine and its derivatives as EGFR inhibitors.
This compound serves as a core structural motif for a class of compounds that competitively and reversibly bind to the ATP-binding site within the kinase domain of EGFR. This inhibition blocks the autophosphorylation of the receptor, thereby disrupting downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell growth and survival. This application note will detail the mechanism of action, provide quantitative data on the inhibitory activity of relevant compounds, and present comprehensive protocols for key in vitro assays.
Mechanism of Action and Signaling Pathway
Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. This compound-based inhibitors function by competing with ATP for the kinase domain's binding pocket, thus preventing this initial autophosphorylation step and abrogating the downstream signals that promote cancer cell proliferation and survival.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Data Presentation
The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity or cell viability by 50%. The following tables summarize the in vitro inhibitory activities of various Quinazoline-2,4,6-triamine and 2,4-diaminoquinazoline derivatives against EGFR and a panel of human cancer cell lines.
Table 1: In Vitro EGFR Kinase Inhibitory Activity of Quinazoline-2,4,6-triamine Derivatives
| Compound ID | R2-substituent | R4-substituent | EGFR IC50 (µM) | Reference |
| 10d | Benzyl | 4-chlorophenyl | 45.5 | [1] |
| 10e | Benzyl | 4-methoxyphenyl | 3.53 | [1] |
| Erlotinib | - | - | 0.002 | [1] |
Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Quinazoline-2,4,6-triamine Derivatives against Human Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | HT-29 (Colon) | A-549 (Lung) | Reference |
| 10d | 18.19 | 28.07 | 73.3 | [1] |
| 10e | 63.5 | 13.48 | 15.0 | [1] |
| Doxorubicin | 4.07 | 56.3 | 4.3 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific this compound derivative and cell lines under investigation.
Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to kinase activity.
Objective: To determine the IC50 value of a this compound derivative against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
This compound derivative (test inhibitor)
-
Staurosporine or a known EGFR inhibitor (positive control)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 2 µL of a master mix containing EGFR enzyme and substrate in Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Plot the percent inhibition (relative to the no inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: In Vitro EGFR Kinase Assay Workflow.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a this compound derivative.
Objective: To determine the IC50 of a test compound on the viability of an EGFR-dependent cancer cell line.
Materials:
-
EGFR-dependent human cancer cell line (e.g., A549, MCF-7, HT-29)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipettes
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO) control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent EGFR inhibitors. The protocols and data presented in this application note provide a comprehensive framework for researchers to evaluate the efficacy of these compounds. By employing robust in vitro kinase and cell-based assays, scientists can effectively characterize the inhibitory potential of new chemical entities, contributing to the advancement of targeted cancer therapies. Further investigation into the structure-activity relationships of this compound derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols: Quinazoline-2,4-diamine Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and utilization of fluorescent probes based on the Quinazoline-2,4-diamine scaffold. This class of probes offers significant potential for cellular imaging, ion detection, and disease diagnosis due to their favorable photophysical properties and structural versatility.
Introduction to this compound Probes
This compound derivatives form a versatile class of heterocyclic compounds that have been extensively explored in medicinal chemistry and, more recently, as fluorescent probes.[1][2] Their rigid, planar structure provides a stable scaffold for the development of fluorophores. The core structure can be readily functionalized at various positions, allowing for the fine-tuning of photophysical properties and the introduction of specific recognition moieties for various analytes.[3][4]
Small-molecule fluorescent probes built upon the quinazoline scaffold are designed with two primary components: a pharmacophore for target recognition and a fluorophore for visualization.[5] This modular design enables the creation of probes for a wide range of biological targets and processes.
Quantitative Data Summary
The photophysical properties of this compound based fluorescent probes can be tailored by altering the donor-acceptor characteristics of the substituents. A representative summary of these properties is presented in the table below.
| Compound ID | Substituent at C2 | Substituent at C4 | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Q1 | Piperidin-1-yl | N-(4-fluorobenzyl)amino | 365 | 414 | 49 | 0.85 | [6] |
| Q2 | Morpholino | N-(4-methoxybenzyl)amino | 365 | 450 | 85 | 0.88 | [6] |
| Q3 | Pyrrolidin-1-yl | N-(3,4-dimethoxybenzyl)amino | 415 | 500 | 85 | 0.75 | [7] |
| Q4 | N,N-dimethylamino | N-(4-(trifluoromethyl)benzyl)amino | 445 | 575 | 130 | 0.65 | [6] |
| Q5 | Phenylamino | N-butylamino | 350 | 467 | 117 | 0.43 | [3] |
Key Applications and Experimental Protocols
This compound based probes have demonstrated utility in a variety of research applications. Detailed protocols for some key experiments are provided below.
General Live Cell Imaging
This protocol provides a general guideline for staining live cells with this compound based fluorescent probes.
Materials:
-
This compound fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Live-cell imaging compatible chambered coverglass or slides
-
Fluorescence microscope
Protocol:
-
Prepare a stock solution: Dissolve the this compound probe in high-quality, anhydrous DMSO to make a 1-10 mM stock solution.
-
Cell culture: Plate cells on a chambered coverglass or slide and culture until they reach the desired confluency.
-
Prepare staining solution: Dilute the probe stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Cell staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.[8]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.[9] To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time.[10][11]
Detection of Intracellular Zinc Ions (Zn²⁺)
This protocol describes the use of a this compound based probe designed to exhibit a "turn-on" fluorescence response upon binding to intracellular Zn²⁺.
Materials:
-
Zn²⁺-sensitive this compound probe
-
HEPES buffer (pH 7.0)
-
Zinc sulfate (ZnSO₄) solution (for positive control)
-
TPEN (a zinc chelator, for negative control)
-
Live cells cultured on imaging dishes
Protocol:
-
Probe loading: Prepare a 1-10 µM solution of the Zn²⁺-sensitive probe in HEPES buffer. Incubate the cells with this solution for 30 minutes at 37°C.[7]
-
Washing: Wash the cells three times with HEPES buffer to remove excess probe.
-
Baseline imaging: Acquire baseline fluorescence images of the cells.
-
Positive control: Treat a subset of cells with 10-50 µM ZnSO₄ for 15-30 minutes and acquire fluorescence images. A significant increase in fluorescence intensity is expected.
-
Negative control: Treat another subset of cells with a zinc chelator like TPEN (10-50 µM) for 15-30 minutes and acquire fluorescence images. A decrease in fluorescence intensity compared to the baseline should be observed.[3]
-
Data analysis: Quantify the changes in fluorescence intensity in response to Zn²⁺.
Measurement of Intracellular pH
This protocol outlines the use of a pH-sensitive this compound probe for ratiometric or intensiometric pH measurements.[12][13]
Materials:
-
pH-sensitive this compound probe
-
Calibration buffers of known pH (e.g., ranging from pH 5.5 to 8.5)
-
Nigericin (a protonophore)
-
High-potassium buffer
-
Live cells on imaging dishes
Protocol:
-
Probe loading: Load the cells with the pH-sensitive probe as described in the general live-cell imaging protocol.
-
Imaging: Acquire fluorescence images of the cells in their normal culture medium.
-
In situ calibration: To create a calibration curve, equilibrate the intracellular and extracellular pH by incubating the cells in a high-potassium buffer containing nigericin (10 µM) at different known pH values.[12]
-
Acquire calibration images: At each pH point of the calibration buffer, acquire fluorescence images.
-
Generate calibration curve: Measure the fluorescence intensity (or ratio of intensities at two different wavelengths for ratiometric probes) for each calibration point and plot it against the corresponding pH value.[13]
-
Determine intracellular pH: Use the calibration curve to convert the fluorescence intensity measurements from the experimental cells into intracellular pH values.[14]
Mandatory Visualizations
General Synthetic Scheme
The following diagram illustrates a general and adaptable synthetic route for preparing this compound derivatives. The synthesis typically starts from anthranilic acid, which is converted to 2,4-dichloroquinazoline. Subsequent nucleophilic substitution with various amines yields the desired 2,4-diaminoquinazoline core, which can be further modified to create specific fluorescent probes.[4]
Caption: A generalized synthetic pathway for this compound fluorescent probes.
"Turn-On" Fluorescence Mechanism for Hypochlorite Detection
Many Quinazoline-based probes operate on a "turn-on" mechanism where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reaction with a specific analyte. The diagram below illustrates the oxidative cleavage mechanism of a probe designed for hypochlorite (ClO⁻) detection, leading to the release of a highly fluorescent quinazolinone derivative.[15][16][17]
Caption: Oxidative cleavage mechanism leading to a "turn-on" fluorescence response.
Experimental Workflow for Live Cell Imaging
This workflow diagram outlines the key steps involved in a typical live-cell imaging experiment using a this compound based fluorescent probe.
Caption: A step-by-step workflow for a live-cell imaging experiment.
Applications in Disease Diagnosis and Drug Development
The unique properties of this compound based fluorescent probes make them valuable tools in disease research and drug development.
-
Cancer Research: These probes can be designed to target specific enzymes or receptors that are overexpressed in cancer cells, enabling visualization of tumors and monitoring of treatment efficacy.[18][19][20] For example, probes targeting receptor tyrosine kinases (RTKs) can be used to study signaling pathways involved in cancer progression.[4]
-
Neurodegenerative Diseases: The quinazoline scaffold is being explored for developing therapeutics for diseases like Alzheimer's, and fluorescent versions could aid in studying disease mechanisms and screening potential drugs.[21]
-
Monitoring Cellular Stress: Probes that respond to changes in ion concentrations (e.g., Zn²⁺) or reactive oxygen species (e.g., hypochlorite) can be used to monitor cellular stress and damage associated with various diseases.[10][15]
By providing real-time information about cellular processes in living systems, this compound based fluorescent probes can accelerate the identification of new drug targets and the evaluation of novel therapeutic agents.
References
- 1. Turn-on Quinoline Probe for Selective Sensing of Hypochlorite in Live Cells | Sciety [sciety.org]
- 2. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. From Light to Insight: Harnessing Fluorescent Probes for Intracellular Pathway Visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 14. Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Developed a novel quinazolinone based turn-on fluorescence probe for highly selective monitoring hypochlorite and its bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite | MDPI [mdpi.com]
- 17. Advances in the Development of Water-Soluble Fluorogenic Probes for Bioimaging of Hypochlorite/Hypochlorous Acid in Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Crystallization of Quinazoline-2,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common techniques and protocols for the crystallization of Quinazoline-2,4-diamine derivatives. The information is curated to assist researchers in obtaining high-quality crystals suitable for various analytical techniques, including X-ray crystallography.
Introduction to Crystallization of this compound Derivatives
This compound derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The isolation and purification of these compounds are critical steps in their development, with crystallization being a primary method for obtaining highly pure solid forms. The crystalline structure is essential for elucidating structure-activity relationships (SAR) and for the formulation of active pharmaceutical ingredients (APIs).
The crystallization of this compound derivatives can be challenging due to factors such as polymorphism, solvent effects, and the presence of impurities. A systematic approach to screening and optimizing crystallization conditions is therefore crucial for success.
Key Crystallization Techniques
Several crystallization techniques can be employed for this compound derivatives. The choice of method depends on the physicochemical properties of the specific derivative, such as its solubility, thermal stability, and the quantity of material available.
-
Slow Evaporation: This is one of the simplest and most common techniques. The compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly and undisturbed. This gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Slow Cooling: This method involves dissolving the compound in a solvent at an elevated temperature to create a supersaturated solution, which is then slowly cooled. The decrease in solubility upon cooling induces crystallization. A controlled, gradual cooling profile is often beneficial for growing larger, more uniform crystals.[1]
-
Vapor Diffusion: This technique is particularly useful for small quantities of material. A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Anti-Solvent (or Solvent Diffusion) Crystallization: In this method, a poor solvent (anti-solvent) is slowly added to a solution of the compound in a good solvent.[1] This reduces the solubility of the compound, leading to crystallization. The anti-solvent can be added directly or diffused as a liquid or vapor.
Experimental Protocols
The following are generalized protocols for the crystallization of this compound derivatives. It is important to note that these are starting points, and optimization of parameters such as solvent choice, concentration, and temperature is essential for each specific compound.
Protocol 1: Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent system in which the this compound derivative has moderate solubility. Common solvents include ethanol, methanol, ethyl acetate, and mixtures with less polar solvents like hexanes.
-
Dissolution: Dissolve the compound in the chosen solvent at room temperature. Gentle warming can be used to aid dissolution, but ensure the compound is stable at that temperature.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any insoluble impurities.
-
Evaporation: Transfer the filtered solution to a clean vial or crystallizing dish. Cover the container with a perforated lid or parafilm with small holes to allow for slow evaporation.
-
Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several hours to days.
-
Crystal Harvesting: Once crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette and wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum or in a desiccator.
Protocol 2: Slow Cooling from a Refluxing Solvent
-
Solvent Selection: Identify a solvent in which the compound has low solubility at room temperature but high solubility at the solvent's boiling point. n-Butanol is a solvent that has been used for refluxing quinazoline derivatives before crystallization.[2]
-
Dissolution: In a round-bottom flask equipped with a condenser, dissolve the crude this compound derivative in a minimal amount of the chosen solvent.
-
Reflux: Heat the mixture to reflux with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For larger crystals, a controlled cooling rate (e.g., 10-20 °C per hour) is recommended.[1] Further cooling in an ice bath or refrigerator can increase the yield.
-
Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them.
Data Presentation: Common Solvents for Crystallization
The selection of an appropriate solvent is critical for successful crystallization. The following table summarizes solvents that have been reported for the crystallization of quinazoline derivatives. The optimal solvent system for a specific this compound derivative should be determined experimentally.
| Solvent/Solvent System | Method | Derivative Type | Reference |
| Hexanes/Ethyl Acetate | Slow Evaporation | Quinazolinone | [3] |
| n-Butanol | Reflux then Cooling | 2,3-disubstituted quinazolinone | [2] |
| Ethanol | Reflux then Cooling | Hydrazinyl quinazoline | [2] |
| Ethanol/Water | Cooling | Hydrazinyl quinazoline | [2] |
| Absolute Ethanol | Not specified | 6-nitro-4-substituted quinazoline | |
| 1,4-Dioxane | Not specified | Quinazolinone |
Mandatory Visualizations
Experimental Workflow: General Crystallization Protocol
Caption: A generalized workflow for the crystallization of this compound derivatives.
Signaling Pathway: Wnt Signaling Inhibition by 2,4-Diamino-quinazoline
2,4-Diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid enhancer-binding factor 1 (Lef1), a key downstream effector of the Wnt/β-catenin signaling pathway.[4] Aberrant activation of this pathway is implicated in various cancers.[4]
Caption: Inhibition of the Wnt signaling pathway by 2,4-Diamino-quinazoline.
Signaling Pathway: EGFR Signaling and Inhibition by Gefitinib
Gefitinib, a quinazoline derivative, is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1][2] By blocking the ATP-binding site of the EGFR's tyrosine kinase domain, it inhibits downstream signaling pathways involved in cell proliferation and survival.[1]
Caption: The EGFR signaling pathway and its inhibition by the quinazoline derivative, Gefitinib.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quinazoline-2,4-diamine as a Chemical Tool for Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinazoline core is a nitrogen-containing heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Specifically, the Quinazoline-2,4-diamine framework serves as a versatile template for synthesizing bioactive molecules with a broad spectrum of pharmacological activities.[1][3] Derivatives of this scaffold have been extensively investigated for their potential as therapeutic agents and chemical tools to probe complex cellular processes. Their mechanisms of action often involve the modulation of crucial signaling pathways implicated in diseases such as cancer, diabetes, and infectious diseases.[1][2][4] These compounds have been developed as potent inhibitors of enzymes like kinases, dihydrofolate reductase, and DNA gyrase, making them invaluable for cell biology research.[1]
Key Biological Activities and Mechanisms of Action
Derivatives of this compound are known to interact with a variety of cellular targets, leading to diverse biological effects.
1. Inhibition of Kinase Signaling Pathways: Many this compound derivatives are potent inhibitors of tyrosine kinases, which are critical enzymes in cellular signaling pathways that can drive cancer growth when dysregulated.[1] A primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] These compounds often act as reversible, ATP-competitive inhibitors, blocking the signaling cascade that leads to tumor cell proliferation.[1] Beyond EGFR, derivatives have been designed to inhibit other receptor tyrosine kinases such as VEGFR-2 and PDGFR-β, highlighting their potential as multi-targeted agents in cancer therapy.[1][5]
2. Modulation of Wnt/β-catenin Signaling: The Wnt/β-catenin signaling pathway is frequently activated aberrantly in various cancers, including gastric cancer.[6] The compound 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of this pathway by targeting the transcription factor Lymphoid Enhancer-Binding Factor 1 (Lef1).[6] This inhibition leads to the downregulation of key oncogenic target genes such as AXIN2, MYC, and LGR5.[6] Consequently, 2,4-DAQ suppresses cancer cell growth, induces apoptosis, and inhibits cell migration and invasion.[6]
3. Protection Against Endoplasmic Reticulum (ER) Stress: In diabetes, a primary cause of pancreatic β-cell failure is ER stress.[4] Certain 2,4-diaminoquinazoline derivatives have been identified as potent protective agents against ER stress-induced dysfunction and cell death.[4] For example, compound 9c was shown to protect β-cells by alleviating ER stress through the suppression of key genes in the unfolded protein response (UPR) and apoptosis pathways.[4] This action helps restore glucose-stimulated insulin secretion and promotes the survival of primary human islet β-cells.[4]
Quantitative Data Summary
The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The table below summarizes data for representative compounds from the literature.
| Compound ID | Target/Assay | Cell Line / Enzyme | Activity Metric | Value (µM) | Reference |
| Compound 9c | β-cell protection from ER Stress | INS-1 (Rat β-cells) | EC₅₀ | 0.56 | [4] |
| 2,4-DAQ | Wnt/β-catenin Signaling Inhibition | Gastric Cancer Cells | - | - | [6] |
| Compound 3e | VEGFR-2 Inhibition | Enzyme Assay | IC₅₀ | 0.083 | [2] |
| Compound 3e | c-Met Tyrosine Kinase Inhibition | Enzyme Assay | IC₅₀ | 0.048 | [2] |
| Compound 3c | Cytotoxicity | HCT-116 (Colon Cancer) | IC₅₀ | 1.184 | [2] |
| Compound 11d | Cytotoxicity | CNE-2 (Nasopharyngeal Cancer) | IC₅₀ | 9.3 | [5] |
| Compound 11d | Cytotoxicity | PC-3 (Prostate Cancer) | IC₅₀ | 9.8 | [5] |
Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound derivatives in cell culture.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Method)
This protocol measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.[7] Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7] Viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
6-well cell culture plates
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the this compound derivative for the desired duration.[7]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.
Materials:
-
6-well cell culture plates
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol to treat and harvest cells.
-
Cell Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[7]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution.[7]
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
One-Pot Synthesis of Functionalized Quinazoline-2,4-diamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline-2,4-diamines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties. The efficient construction of this heterocyclic system is of significant interest in drug discovery and development. This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized quinazoline-2,4-diamines, focusing on modern, efficient, and versatile methodologies. The presented protocols offer advantages such as operational simplicity, high yields, and broad substrate scope, making them suitable for the generation of diverse compound libraries for biological screening.
Introduction
The quinazoline core is a recurring motif in numerous biologically active compounds. Specifically, the 2,4-diaminoquinazoline framework is a key pharmacophore in drugs such as the antihypertensive agent Prazosin and the anticancer drug Trimetrexate. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot multicomponent reactions have emerged as a powerful strategy to streamline the synthesis of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste.
This document outlines three distinct and robust one-pot protocols for the synthesis of functionalized quinazoline-2,4-diamines: a copper-catalyzed approach, a tandem condensation and reductive cyclization method, and a catalyst- and solvent-free "green" synthesis.
Protocol 1: Copper-Catalyzed One-Pot Synthesis from 2-Bromobenzonitriles and Guanidine
This protocol details an efficient copper-catalyzed one-pot synthesis of 2,4-diaminoquinazoline derivatives from readily available substituted 2-bromobenzonitriles and guanidine.[1][2] The use of a copper catalyst allows for the formation of the quinazoline ring system under relatively mild conditions.
Experimental Protocol
General Procedure:
-
To a dried reaction tube, add the substituted 2-bromobenzonitrile (1.0 mmol), guanidine hydrochloride (1.5 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%) as a ligand.
-
Add 3 mL of anhydrous N,N-dimethylformamide (DMF).
-
Seal the reaction tube and heat the mixture at 80 °C for 12 hours with stirring.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,4-diaminoquinazoline derivative.
Data Presentation
| Entry | R substituent on 2-bromobenzonitrile | Product | Yield (%) |
| 1 | H | 2,4-Diaminoquinazoline | 85 |
| 2 | 4-Me | 6-Methyl-2,4-diaminoquinazoline | 82 |
| 3 | 4-OMe | 6-Methoxy-2,4-diaminoquinazoline | 78 |
| 4 | 4-Cl | 6-Chloro-2,4-diaminoquinazoline | 88 |
| 5 | 4-F | 6-Fluoro-2,4-diaminoquinazoline | 86 |
Yields are for isolated products after purification.
Experimental Workflow
Caption: Workflow for the copper-catalyzed one-pot synthesis.
Protocol 2: Tandem Condensation and Reductive Cyclization
This protocol describes a one-pot synthesis of N4-substituted 2,4-diaminoquinazolines through a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization.[3] This method is particularly useful for introducing a variety of substituents at the N4 position.
Experimental Protocol
General Procedure:
-
Step A: Condensation: To a solution of methyl N-cyano-2-nitrobenzimidate (1.0 mmol) in ethanol (5 mL), add the desired primary amine (1.2 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Step B: Reductive Cyclization: To the reaction mixture from Step A, add reduced iron powder (5.0 mmol) and concentrated hydrochloric acid (0.5 mL).
-
Heat the mixture to reflux (approximately 80 °C) for 4 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.
-
Neutralize the filtrate with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N4-substituted 2,4-diaminoquinazoline.
Data Presentation
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N4-Benzyl-2,4-diaminoquinazoline | 92 |
| 2 | Aniline | N4-Phenyl-2,4-diaminoquinazoline | 85 |
| 3 | Cyclohexylamine | N4-Cyclohexyl-2,4-diaminoquinazoline | 88 |
| 4 | n-Butylamine | N4-Butyl-2,4-diaminoquinazoline | 90 |
Yields are for isolated products after purification.
Experimental Workflow
Caption: Workflow for the tandem condensation and reductive cyclization.
Protocol 3: Catalyst- and Solvent-Free Synthesis of Polyhalo-2,4-diaminoquinazolines
This protocol presents an environmentally friendly, catalyst- and solvent-free one-pot synthesis of polyhalogenated 2,4-diaminoquinazolines from polyhaloisophthalonitriles and guanidine carbonate.[4] This method is advantageous for its simplicity and adherence to green chemistry principles.
Experimental Protocol
General Procedure:
-
In a mortar, thoroughly grind a mixture of the polyhaloisophthalonitrile (1.0 mmol) and guanidine carbonate (1.0 mmol).
-
Transfer the finely ground powder to a sealed reaction vessel.
-
Heat the mixture in an oil bath at 150-160 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the solid residue with water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the solid product under vacuum to obtain the pure polyhalo-2,4-diaminoquinazoline.
Data Presentation
| Entry | Polyhaloisophthalonitrile | Product | Yield (%) |
| 1 | 4,5,6-Trichloroisophthalonitrile | 5,6,7-Trichloro-2,4-diaminoquinazoline | 95 |
| 2 | 4,5,6-Trifluoroisophthalonitrile | 5,6,7-Trifluoro-2,4-diaminoquinazoline | 88 |
| 3 | 4,6-Dichloro-5-fluoroisophthalonitrile | 5,7-Dichloro-6-fluoro-2,4-diaminoquinazoline | 92 |
Yields are for isolated products after purification.
Experimental Workflow
Caption: Workflow for the catalyst- and solvent-free synthesis.
General Reaction Pathway
The one-pot synthesis of quinazoline-2,4-diamines generally involves the formation of a key intermediate through the reaction of a substituted benzonitrile derivative with a source of the 2- and 4-amino groups, such as guanidine. This is followed by an intramolecular cyclization to form the quinazoline ring.
Caption: Generalized reaction pathway for one-pot synthesis.
Conclusion
The protocols outlined in these application notes provide researchers with reliable and efficient methods for the one-pot synthesis of functionalized quinazoline-2,4-diamines. These methodologies offer access to a diverse range of derivatives for applications in drug discovery and medicinal chemistry. The choice of protocol will depend on the desired substitution pattern and the availability of starting materials. The copper-catalyzed method is versatile for a range of substituents on the benzene ring, the tandem condensation and reductive cyclization allows for diverse N4-functionalization, and the solvent-free approach is ideal for preparing polyhalogenated analogs in an environmentally conscious manner.
References
- 1. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quinazoline-2,4-diamine Synthesis
Welcome to the technical support center for the synthesis of Quinazoline-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
1. Low or No Product Yield
-
Question: I am experiencing a very low yield or no desired product in my quinazoline synthesis. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a frequent challenge and can originate from several factors. A systematic evaluation of your experimental setup is key to pinpointing the issue.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.
-
Temperature: Certain classical methods may necessitate high temperatures (over 120°C).[1] In contrast, many modern catalytic approaches function under milder conditions. It is advisable to perform a temperature screen to identify the optimal condition for your specific protocol. For instance, in a copper-catalyzed synthesis of a quinazolinone intermediate, increasing the temperature from 30°C (no reaction) to 80°C significantly improved the yield.[2][3]
-
Reaction Time: Synthesis durations can range from a few hours to more than 24 hours.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ascertain the optimal reaction time and confirm the consumption of starting materials. In one optimized protocol, the yield increased with time, peaking at 5-6 hours.[2][3]
-
Solvent: The choice of solvent can profoundly affect the yield. Common solvents include ethanol, toluene, and DMF.[1] The reaction's polarity and the solubility of reagents are important considerations.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in starting materials can inhibit the reaction or lead to unwanted side products. Ensure the purity of your reagents before commencing the synthesis.
-
Moisture and Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or air. Reactions may require an inert atmosphere (e.g., nitrogen or argon), although some modern methods have been developed to proceed smoothly under ambient air.[2]
-
Base and Catalyst: The choice and amount of base or catalyst are often crucial. For example, in a copper-catalyzed synthesis of a quinazolinone, K₂CO₃ was found to be the most effective base, providing a yield of 96.8%.[2][3] Reducing the catalyst amount (e.g., CuI from 0.2 to 0.1 equiv) can dramatically decrease the yield.[2][3]
-
-
Issues with Intermediates:
-
Incomplete Chlorination: When synthesizing from quinazoline-2,4(1H,3H)-diones, incomplete chlorination with reagents like POCl₃ will result in a lower yield of the 2,4-dichloroquinazoline intermediate, which will affect the subsequent amination steps.
-
Poor Regioselectivity in Amination: The substitution of the two chlorine atoms in 2,4-dichloroquinazoline occurs at different rates. The chlorine at the C-4 position is more electrophilic and reacts first.[2][3] Harsh conditions may be needed for the substitution at C-2, which can lead to side products.[2][3][4]
-
-
2. Formation of Side Products
-
Question: I am observing significant formation of side products, which complicates purification and reduces my yield. What are common side products and how can their formation be minimized?
-
Answer: Side product formation is often linked to reaction conditions and the reactivity of the substrates.
-
Over-reaction or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the product or the formation of polymeric materials. Monitor the reaction progress to stop it at the optimal time.
-
Di-substitution Issues: In the synthesis from 2,4-dichloroquinazoline, undesired di-substituted products can form if the reaction conditions for the first nucleophilic substitution are too harsh or if the stoichiometry of the amine is not carefully controlled.
-
Hydrolysis of Chloro-intermediates: The 2,4-dichloroquinazoline intermediate can be sensitive to moisture, leading to hydrolysis back to the quinazoline-2,4(1H,3H)-dione. Ensure anhydrous conditions are maintained.
-
3. Poor Selectivity in Nucleophilic Substitution
-
Question: I am struggling with the selective substitution of the chlorine atoms on the 2,4-dichloroquinazoline intermediate. How can I improve the regioselectivity?
-
Answer: The C-4 position is more reactive than the C-2 position.[2][3] To achieve selective substitution:
-
Control Reaction Temperature: The first substitution at C-4 can often be achieved at room temperature or slightly elevated temperatures.[5] The second substitution at C-2 typically requires higher temperatures.[2][3][5]
-
Choice of Base: The use of a sterically hindered base, such as DIPEA (N,N-Diisopropylethylamine), can improve selectivity in some cases.[2]
-
Sequential Addition: Add the first amine and allow it to react completely at the C-4 position before introducing the second amine for substitution at the C-2 position.
-
Quantitative Data Summary
The following tables summarize quantitative data from synthetic protocols to aid in the optimization of your experiments.
Table 1: Optimization of Quinazolinone Synthesis from 2-Bromobenzoic Acid and Guanidine [2][3]
| Entry | Base | Catalyst (CuI) | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Cs₂CO₃ | 0.2 equiv | 6 | 80 | 81.2 |
| 2 | Na₂CO₃ | 0.2 equiv | 6 | 80 | 84.5 |
| 3 | NaOH | 0.2 equiv | 6 | 80 | 93.1 |
| 4 | K₂CO₃ | 0.2 equiv | 6 | 80 | 96.8 |
| 5 | K₂CO₃ | 0.1 equiv | 6 | 80 | 45.6 |
| 6 | K₂CO₃ | 0.2 equiv | 5 | 80 | 95.7 |
| 7 | K₂CO₃ | 0.2 equiv | 6 | 70 | 96.5 |
Table 2: Synthesis of Quinazolin-2,4-diones from 2-Aminobenzamides and (Boc)₂O [6]
| Entry | Catalyst | Base | Solvent | Conditions | Yield (%) |
| 1 | DMAP | Et₃N | CH₂Cl₂ | rt, 12 h | 33 |
| 2 | - | Et₃N | CH₂Cl₂ | rt, 12 h | 9 |
| 3 | DMAP | - | CH₃CN | MW, 30 min | 94 |
| 4 | DMAP | - | CH₃CN | reflux, 12 h | 85 |
| 5 | DMAP | - | CH₃CN | rt, 12 h | 72 |
Experimental Protocols
Protocol 1: Streamlined Three-Step Synthesis of a this compound Core [2][3][4]
This protocol outlines a high-yield synthesis starting from a 2-halobenzoic acid.
Step 1: Copper-Catalyzed Synthesis of Quinazolinone
-
To a reaction vessel, add 2-bromobenzoic acid (1.0 equiv), guanidine (1.2 equiv), K₂CO₃ (2.0 equiv), and CuI (0.2 equiv) in DMF.
-
Heat the mixture to 80°C and stir for 6 hours.
-
Upon completion, cool the reaction and precipitate the product by adding water.
-
Filter the solid, wash with water, and dry to obtain the quinazolinone intermediate.
Step 2: Chlorination of Quinazolinone
-
Suspend the quinazolinone intermediate from Step 1 in toluene.
-
Add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise.
-
Reflux the mixture at 100°C for 4 hours.
-
Cool the reaction and carefully quench with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the 4-chloroquinazoline intermediate.
Step 3: Nucleophilic Substitution to form this compound
-
Dissolve the 4-chloroquinazoline intermediate in ethanol.
-
Add the desired amine (1.2 equiv) and a base such as DIPEA (3.0 equiv).
-
Reflux the mixture overnight.
-
After cooling, the product can be isolated by filtration or by removing the solvent and purifying via column chromatography.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: Common synthetic routes to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Quinazoline-2,4-diamine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quinazoline-2,4-diamine and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Quinazoline-2,4-diamines?
A1: Common starting materials include 2-aminobenzonitriles, 2-halobenzoic acids, isatoic anhydrides, and 2,4-dichloroquinazolines. The choice of starting material often dictates the overall synthetic strategy and the types of substituents that can be introduced onto the quinazoline core. For instance, 2,4-dichloroquinazolines are versatile intermediates for introducing two different amine substituents through sequential nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][4]
Q2: What are the key synthetic strategies for preparing Quinazoline-2,4-diamines?
A2: Several key strategies are employed:
-
Sequential Nucleophilic Aromatic Substitution (SNAr): This is a widely used method starting from 2,4-dichloroquinazolines. The two chlorine atoms are displaced sequentially by different amines, allowing for the synthesis of a diverse range of N2, N4-disubstituted quinazoline-2,4-diamines.[1][2][3][4]
-
Copper-Catalyzed Cyclization: This approach involves the reaction of a 2-halobenzoic acid with guanidine in the presence of a copper catalyst to form a quinazolinone intermediate. This is followed by chlorination and subsequent amination to yield the desired diamine.[1][2][3][5]
-
Reductive Cyclization: A tandem condensation of a cyanoimidate with an amine followed by reductive cyclization using an iron-HCl system offers an efficient route to N4-substituted 2,4-diaminoquinazolines.[6]
-
Solid-Phase Synthesis: For the creation of combinatorial libraries, solid-phase synthesis is a powerful technique. A resin-bound amine can be reacted with a quinazoline scaffold, followed by further modifications and cleavage from the solid support.[7]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. These methods allow you to check for the consumption of starting materials and the formation of the desired product and any side products.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a frequent challenge. A systematic evaluation of your reaction parameters is key to identifying the issue.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Temperature: Some synthetic routes require high temperatures (e.g., reflux), while others proceed at room temperature.[8] Ensure your reaction temperature is optimized for your specific protocol. A temperature screening experiment can help determine the optimal condition. For instance, in a copper-catalyzed synthesis of a quinazolinone intermediate, increasing the temperature from 60 °C to 80 °C significantly improved the yield.[5]
-
Reaction Time: Reaction times can range from a few hours to over 24 hours. Monitor the reaction progress regularly to determine the optimal time and to ensure the starting material is being consumed. In one study, the yield increased with time, reaching a plateau after 5-6 hours.[5]
-
Solvent: The polarity of the solvent can dramatically affect the reaction outcome. Polar aprotic solvents like DMF, or even water, have been shown to be effective for certain quinazoline syntheses.[9] In contrast, non-polar solvents like toluene or THF may be less effective under certain conditions.[9] The choice of solvent can also influence the formation of side products, such as dimers in solid-phase synthesis.[7]
-
-
Inefficient Catalyst or Base:
-
Catalyst: For metal-catalyzed reactions (e.g., copper-catalyzed cyclizations), the choice of catalyst and its loading are crucial. Optimization of the catalyst equivalence is often necessary to achieve high yields.[1]
-
Base: The choice and amount of base can significantly impact the reaction rate and yield. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) and organic amines (e.g., triethylamine, DIPEA).[1][2][3] An optimization study showed that K2CO3 provided a higher yield compared to other inorganic bases in a specific copper-catalyzed reaction.[1]
-
-
Poor Quality of Reagents or Solvents: Ensure that your starting materials, reagents, and solvents are pure and dry, as impurities or water can interfere with the reaction.
-
Atmosphere: While some reactions can be performed under ambient air, others may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions or degradation of reagents.[1]
Problem 2: Formation of Undesired Side Products
Q: My reaction is producing significant amounts of side products. How can I minimize their formation?
A: The formation of side products is a common issue, particularly in multi-step syntheses or when using highly reactive intermediates.
Possible Causes & Solutions:
-
Lack of Selectivity in Sequential Reactions: In the synthesis of N2, N4-disubstituted quinazoline-2,4-diamines from 2,4-dichloroquinazolines, controlling the sequential substitution is critical. The 4-position is generally more reactive than the 2-position. To achieve selectivity, the first amination at the 4-position is often carried out at a lower temperature (e.g., room temperature), while the second amination at the 2-position may require heating.[4]
-
Dimer Formation in Solid-Phase Synthesis: When using diamines in solid-phase synthesis, cross-linking of two resin-bound quinazolines with the diamine can lead to dimer formation. To minimize this, a large excess of the diamine in solution and the use of an additive like DBU may be necessary.[7]
-
Over-reaction or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products. Monitor the reaction closely and stop it once the starting material is consumed and the desired product is formed.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of reaction conditions for the synthesis of quinazoline derivatives.
Table 1: Optimization of Base and Catalyst for Copper-Catalyzed Quinazolinone Synthesis [1]
| Entry | Halogen (X) | Base | CuI (equiv) | Yield (%) |
| 1 | I | Cs2CO3 | 0.2 | 70.3 |
| 2 | F | Cs2CO3 | 0.2 | trace |
| 3 | Cl | Cs2CO3 | 0.2 | trace |
| 4 | Br | Cs2CO3 | 0.2 | 81.2 |
| 5 | Br | Na2CO3 | 0.2 | 84.5 |
| 6 | Br | NaOH | 0.2 | 93.1 |
| 7 | Br | K2CO3 | 0.2 | 96.8 |
| 8 | Br | K2CO3 | 0.1 | 91.2 |
Table 2: Optimization of Reaction Time and Temperature for Copper-Catalyzed Quinazolinone Synthesis [5]
| Entry | Time (h) | Temperature (°C) | Yield (%) |
| 9 | 2 | 80 | 88.5 |
| 10 | 3 | 80 | 91.2 |
| 11 | 4 | 80 | 93.4 |
| 12 | 5 | 80 | 95.7 |
| 13 | 6 | 30 | No reaction |
| 14 | 6 | 60 | 83.1 |
| 15 | 6 | 70 | 91.5 |
| 16 | 6 | 80 | 96.5 |
Table 3: Influence of Solvent on Quinazoline-2,4(1H,3H)-dione Synthesis [9]
| Entry | Solvent | Yield (%) |
| 1 | - | 25 |
| 2 | Ethanol | 35 |
| 3 | Toluene | 40 |
| 4 | THF | 42 |
| 5 | DMF | 85 |
| 6 | Water | 91 |
Experimental Protocols
Protocol 1: Three-Step Synthesis of a this compound Derivative (Ziresovir)[1][2][3]
Step 1: Copper-Catalyzed Synthesis of 2-Amino-6-methylquinazolin-4(3H)-one To a solution of 2-bromo-5-methylbenzoic acid and guanidine in DMF, K2CO3 (as a base) and CuI (as a catalyst) are added. The reaction mixture is heated at 80 °C for 6 hours. After completion, the product is precipitated by the addition of water and collected by filtration.[1][5]
Step 2: Chlorination of the Quinazolinone Intermediate The quinazolinone from Step 1 is chlorinated using POCl3 in a suitable solvent like toluene. The reaction is heated to 100 °C for 4 hours.[1][2]
Step 3: Nucleophilic Substitution to form the this compound The resulting 4-chloroquinazoline from Step 2 undergoes nucleophilic substitution with the desired amine (e.g., 3-(aminomethyl)oxetan-3-amine) in a solvent like ethanol with a base such as DIPEA. The reaction is typically refluxed overnight.[1][2]
Protocol 2: General Procedure for Solid-Phase Synthesis of 2,4-Diaminoquinazolines[7]
Step 1: Loading of the First Amine onto the Resin A resin (e.g., Rink amide resin) is first deprotected and then reacted with an amine via reductive amination using NaBH(OAc)3 and acetic acid in DMF.
Step 2: Attachment of the Quinazoline Scaffold The resin-bound amine is then reacted with a 2,4-dichloroquinazoline derivative in the presence of a non-nucleophilic base like (i-Pr)2NEt in THF at an elevated temperature (50-60 °C).
Step 3: Introduction of the Second Amine The second amine is introduced by heating the resin from Step 2 with the desired amine in a high-boiling solvent like DMA at 135-140 °C.
Step 4: Cleavage from the Resin The final 2,4-diaminoquinazoline product is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).
Visualizations
Caption: Streamlined three-step synthesis workflow for a this compound derivative.
Caption: General workflow for the solid-phase synthesis of 2,4-Diaminoquinazolines.
References
- 1. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Quinazoline-2,4-diamine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the cell permeability of Quinazoline-2,4-diamine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound compounds exhibit low cell permeability?
A1: The cell permeability of this compound compounds can be limited by several structural and physicochemical factors. These compounds often possess a rigid heterocyclic ring system, which can contribute to high crystal lattice energy and poor solubility.[1] Additionally, the presence of polar functional groups and a high molecular weight can hinder passive diffusion across the lipid bilayer of the cell membrane. In some cases, the compounds may be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, further reducing intracellular concentration.[2][3]
Q2: What are the primary strategies to improve the cell permeability of these compounds?
A2: There are two main approaches to enhance the cell permeability of this compound derivatives:
-
Structural Modification (Lead Optimization):
-
Masking Polar Groups: Introducing lipophilic moieties or creating prodrugs can mask polar functional groups, thereby increasing lipophilicity and enhancing passive diffusion.[4]
-
Reducing Molecular Size: Minimizing the size and molecular weight of the compound can improve its ability to pass through the cell membrane.[5]
-
Modulating Hydrogen Bonding: Reducing the number of hydrogen bond donors can decrease the energy required for the compound to move from an aqueous environment into the lipid membrane.
-
Conformational Changes: Introducing flexible side chains can help the molecule adopt a more favorable conformation for membrane traversal.[6]
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the compound into lipid solutions, microemulsions, nanoparticles, or liposomes can improve its solubility and facilitate absorption.[7]
-
Use of Permeation Enhancers: Co-administration with permeation enhancers like oleic acid or EDTA can transiently alter the membrane structure, allowing for increased drug passage.[7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility and subsequent availability for absorption.[1][8]
-
Q3: How do I choose the appropriate in vitro assay to measure cell permeability?
A3: The choice of assay depends on the specific information you need. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion.[9][10] It is useful for early-stage screening to assess a compound's intrinsic ability to cross a lipid membrane without the influence of transporters.[11]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[12] It provides more comprehensive information, including data on passive diffusion, active transport, and efflux mechanisms.[2] It is considered the gold standard for predicting in vivo oral absorption.[2]
A tiered approach is often recommended, using PAMPA for initial high-throughput screening and then confirming promising candidates with the more resource-intensive Caco-2 assay.[13]
Troubleshooting Guide
Issue 1: My compound precipitates in the aqueous buffer during the permeability assay.
-
Question: My this compound compound, dissolved in a DMSO stock, precipitates when I dilute it into the assay buffer. What should I do?
-
Answer: This is a common issue due to the low aqueous solubility of many quinazoline derivatives.[1] Here are several troubleshooting steps:
-
Prepare a Concentrated Stock in an Organic Solvent: The first step is to create a concentrated stock solution in a water-miscible organic solvent, with Dimethyl sulfoxide (DMSO) being the most frequently used option.[1]
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to stay below its solubility limit.[1]
-
Use Co-solvents: Adding a small percentage (1-5%) of a co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can help maintain the compound's solubility.[8]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that encapsulate the compound and keep it in solution.[1]
-
Utilize Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes that enhance the aqueous solubility of your compound.[8]
-
Issue 2: My Caco-2 cell monolayer integrity is compromised.
-
Question: The Transepithelial Electrical Resistance (TEER) values for my Caco-2 monolayers are below the acceptable range. What could be the cause?
-
Answer: Low TEER values indicate that the tight junctions between the cells are not fully formed or have been damaged, which will lead to unreliable permeability data.[2]
-
Check Cell Culture Conditions: Ensure Caco-2 cells are cultured for the recommended 21-28 days to allow for proper differentiation and formation of a confluent monolayer.[2][12]
-
Assess Compound Toxicity: Your test compound may be cytotoxic, leading to cell death and loss of monolayer integrity. A separate cytotoxicity assay (e.g., MTT assay) should be performed at the tested concentrations.
-
Verify TEER Measurement Technique: Ensure the electrode is properly placed and equilibrated in the buffer. Measurements should be taken in a 37°C water bath.[14]
-
Use a Paracellular Marker: The passive diffusion of a marker like Lucifer Yellow can be used to confirm the integrity of the monolayer.[2]
-
Issue 3: I am seeing a high efflux ratio in my Caco-2 assay.
-
Question: The permeability of my compound from the basolateral to the apical side (B→A) is significantly higher than from the apical to the basolateral side (A→B). What does this mean?
-
Answer: An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2] These transporters actively pump the compound out of the cell, limiting its intracellular accumulation and absorption. To confirm this, you can perform the Caco-2 assay in the presence of known inhibitors of these transporters, such as Verapamil for P-gp.[2] A significant increase in A→B permeability in the presence of the inhibitor would confirm that your compound is an efflux substrate.
Data Presentation
Table 1: Classification of Compound Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
Data adapted from Benchchem Application Notes.[12]
Table 2: Classification of Compound Permeability Based on PAMPA Pe Values
| Permeability Class | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Expected Absorption |
| High | > 1.5 | High |
| Low | < 1.5 | Low |
Data adapted from Creative Bioarray technical resources.[10]
Table 3: Sample Permeability Data for Selected Quinazoline-2,4-dione Derivatives
| Compound | PAMPA Pe (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| 19b | - | - | 11 |
| 46b | - | - | - |
| 48c | - | 1.9 | 3.5 |
Data from a study on dual PI3K/HDAC inhibitors, highlighting how derivatives can have varying permeability and efflux.[15]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing passive permeability.
Materials:
-
96-well hydrophobic PVDF filter plates (Donor plates)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the lipid solution to the filter membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 20 minutes.[9]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (or a buffer matching your assay conditions).[16]
-
Prepare Donor Plate: Prepare the test compound solutions by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM). Add 200 µL of the compound solution to each well of the lipid-coated donor plate.[9][17]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[9][11][16]
-
Sample Collection and Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[9][10]
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula, taking into account the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines a bidirectional permeability assay to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)[12]
-
Transwell® permeable inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)[12]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
TEER meter
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.[12]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².[14]
-
Preparation for Transport: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[12]
-
Apical to Basolateral (A→B) Transport:
-
Basolateral to Apical (B→A) Transport:
-
Incubation: Incubate the plates for a specific time (e.g., 2 hours) at 37°C with gentle shaking.[12]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of each insert.
-
Quantification and Calculation: Analyze the compound concentration in the samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[12] Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B).
Visualizations
Caption: Workflow for assessing and enhancing cell permeability.
Caption: Diagram of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Caco-2 assay setup for bidirectional transport studies.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. benchchem.com [benchchem.com]
- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Addressing Off-Target Effects of Quinazoline-2,4-diamine Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing the off-target effects of Quinazoline-2,4-diamine inhibitors. The following resources provide guidance on identifying, validating, and mitigating unintended biological consequences of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action for this compound inhibitors?
A1: The this compound scaffold is a versatile pharmacophore found in inhibitors targeting a range of protein families. Notably, they have been developed as potent ATP-competitive kinase inhibitors, particularly targeting receptor tyrosine kinases like EGFR.[1] Additionally, specific derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway by targeting downstream components like Lef1, and as inhibitors of bromodomains, such as BRD4.[2][3][4]
Q2: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that doesn't align with the known function of the primary target. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a strong indicator of potential off-target activity. This compound inhibitors, like many small molecules, can interact with multiple cellular proteins, leading to unforeseen biological responses. It is crucial to experimentally verify that the observed phenotype is a direct result of on-target inhibition.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Several strategies can be employed to differentiate on-target from off-target effects:
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of the target protein into your cells. If the inhibitor's effect is on-target, the resistant mutant should reverse the observed phenotype.[5]
-
Dose-Response Correlation: Carefully titrate your inhibitor and correlate the phenotypic response with the degree of target inhibition (e.g., phosphorylation status of a downstream substrate). A strong correlation supports an on-target mechanism.
Q4: My this compound inhibitor is potent in biochemical assays but shows reduced activity in cell-based assays. What could be the reason?
A4: This discrepancy is common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Drug Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP Concentrations: For ATP-competitive kinase inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to a decrease in apparent potency compared to biochemical assays, which are often performed at lower ATP concentrations.[6]
-
Compound Stability: The inhibitor may be unstable in the cellular environment and subject to metabolic degradation.[5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments | Inconsistent reagent quality (enzyme, substrate, ATP) | Use highly purified and well-characterized reagents. Qualify new batches of enzymes and substrates. Prepare fresh ATP solutions regularly.[7] |
| Inconsistent assay conditions (incubation time, temperature) | Standardize all assay parameters. Ensure temperature control is precise. Use initial velocity conditions for enzymatic assays.[7] | |
| Inhibitor precipitation | Check the solubility of the inhibitor in your assay buffer. Use a consistent, low percentage of DMSO and ensure it is fully dissolved.[8] | |
| Unexpected cellular toxicity | Off-target inhibition of essential proteins | Perform a kinome-wide selectivity profile to identify potential off-targets.[5] Screen against a panel of known toxicopharmacological targets. |
| Lysosomotropism | For basic compounds, assess accumulation in lysosomes, which can lead to cytotoxicity.[9] | |
| No effect on the intended target in cells | Incorrect inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine optimal conditions.[5] |
| Low or no expression of the target protein in the cell line | Verify target expression and activity (e.g., phosphorylation status) in your cell model using Western blotting.[5] | |
| Poor antibody quality for target validation | Validate primary antibodies using positive and negative controls. |
Data Presentation: Selectivity of Quinazoline-Based Inhibitors
The following tables summarize the inhibitory activity (IC50 values in nM) of various quinazoline derivatives against a panel of on-target and off-target kinases. This data, while not exclusively for 2,4-diamine substituted quinazolines, provides a general indication of the potential for cross-reactivity within this compound class. Researchers should perform their own selectivity profiling for the specific this compound inhibitor under investigation.
Table 1: Inhibitory Activity of Quinazoline Derivatives against Receptor Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Isatin-Quinazoline Hybrid | EGFR | 83 | [Sunitinib] |
| VEGFR-2 | 76 | [Sunitinib] | |
| HER2 | 138 | [Sunitinib] | |
| 4-Anilinoquinazoline derivative | EGFR | - (47.78% inhibition) | - |
| VEGFR-2 | - (47.75% inhibition) | - | |
| HER2 | - (67.75% inhibition) | - |
Data from a comparative guide on quinazoline derivative selectivity.
Table 2: Inhibitory Activity of Quinazolin-4(3H)-one Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 2j | EGFR | 0.102 | Erlotinib |
| VEGFR-2 | 0.247 | Sorafenib | |
| 3g | EGFR | 0.097 | Erlotinib |
| VEGFR-2 | 0.294 | Sorafenib | |
| 2i | CDK2 | 0.173 | Imatinib |
| 3i | CDK2 | 0.177 | Imatinib |
Data adapted from a study on quinazolin-4(3H)-one based tyrosine kinase inhibitors.[10]
Table 3: Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against PARP Enzymes
| Compound ID | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| 11a | 467 | 11.5 | 40.6 |
Data from a study on quinazoline-2,4(1H,3H)-dione derivatives as PARP inhibitors.[11]
Experimental Protocols
Kinome Profiling for Off-Target Identification
Objective: To determine the selectivity of a this compound inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of the inhibitor in DMSO. For a single-dose screen, a common concentration is 1 µM. For dose-response analysis, prepare a serial dilution series.
-
Kinase Panel: Utilize a commercially available kinase profiling service or an in-house platform that covers a broad representation of the human kinome.
-
Assay Format: Radiometric assays (e.g., 33P-ATP filter binding) are considered the gold standard. Fluorescence- or luminescence-based assays are also widely used.
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP (often at or near the Km concentration), and the inhibitor at the desired concentration. Include appropriate controls (vehicle control with DMSO, positive control inhibitor).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For other formats, measure the fluorescent or luminescent signal.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control. For dose-response experiments, plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the this compound inhibitor binds to its intended target and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the inhibitor or vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Western Blotting for Pathway Analysis
Objective: To investigate the effect of the inhibitor on the phosphorylation status of the primary target and key downstream signaling proteins to validate on-target activity and identify affected off-target pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with a dose-range of the inhibitor for a defined time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or a downstream protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To control for total protein levels, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein of interest.
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of intervention for this compound inhibitors.
Caption: Experimental workflow for the identification and validation of off-target effects of this compound inhibitors.
Caption: A decision-making diagram for troubleshooting unexpected experimental outcomes with this compound inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery and lead identification of quinazoline-based BRD4 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Quinazoline-2,4-diamine Derivatives in Biological Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Quinazoline-2,4-diamine derivatives in biological media. This resource is designed to assist you in navigating common challenges and ensuring the generation of robust and reliable data in your drug discovery and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the stability testing of this compound derivatives.
Issue 1: High Variability in Stability Data Between Replicates
-
Question: We are observing significant variability in the percentage of compound remaining between our replicate incubations in plasma/microsomes. What are the likely causes and solutions?
-
Answer: High variability can undermine the reliability of your stability data. The root causes often stem from inconsistencies in experimental execution.
-
Inconsistent Sample Handling: Ensure uniform thawing times and temperatures for all biological matrices. Vortex samples consistently to ensure homogeneity before aliquoting.
-
Pipetting Inaccuracies: Use calibrated pipettes and proper technique, especially when handling small volumes of compound stock solutions and biological matrices.
-
Matrix Effects: The complex nature of plasma and microsomal preparations can lead to variable matrix effects in LC-MS/MS analysis. Ensure your analytical method is validated for matrix effects.
-
Edge Effects in Plates: When using 96-well plates, evaporation from the outer wells can concentrate the reaction components, leading to variability. Avoid using the outer wells or ensure proper sealing of the plate.
-
Issue 2: Rapid Degradation of the this compound Derivative
-
Question: Our compound is degrading very rapidly in plasma or liver microsomes. How can we investigate the cause and what are the potential degradation pathways?
-
Answer: Rapid degradation can be due to chemical instability or, more commonly, enzymatic metabolism.
-
Enzymatic Degradation: this compound derivatives, containing amine functionalities, are susceptible to metabolism by various enzymes.
-
Cytochrome P450 (CYP) Enzymes: These are major enzymes in liver microsomes responsible for oxidative metabolism. Hydroxylation of the quinazoline ring or N-dealkylation of the diamine substituents are common metabolic pathways. To confirm CYP involvement, conduct incubations with and without the necessary cofactor, NADPH.
-
Hydrolytic Enzymes: Plasma contains esterases and amidases that can hydrolyze labile functional groups. While the core this compound is generally stable to hydrolysis, derivatives with ester or amide linkages can be susceptible.
-
-
Chemical Instability: Although less common under physiological pH, some derivatives may be unstable. Run a control incubation in a buffer at the same pH and temperature without the biological matrix to assess chemical stability.
-
Issue 3: Poor Recovery of the Compound from the Biological Matrix
-
Question: We are observing low recovery of our compound after the extraction step. What troubleshooting steps can we take?
-
Answer: Poor recovery can be attributed to inefficient extraction or nonspecific binding.
-
Suboptimal Extraction Method: The choice of protein precipitation solvent (e.g., acetonitrile, methanol) can significantly impact recovery. Test different solvents and solvent-to-matrix ratios.
-
Nonspecific Binding: Highly lipophilic compounds may bind to the plasticware (e.g., tubes, plates). Using low-binding plasticware can mitigate this issue.
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to compound degradation or precipitation. Aliquot samples to avoid multiple freeze-thaw cycles of the bulk sample.
-
Issue 4: Inconsistent LC-MS/MS Analysis Results
-
Question: We are facing challenges with our LC-MS/MS analysis, such as peak tailing, shifting retention times, or poor sensitivity. How can we troubleshoot these issues?
-
Answer: The analytical phase is critical for accurate quantification.
-
Peak Tailing: The basic amine groups in this compound derivatives can interact with residual silanols on the HPLC column, leading to peak tailing. Using a column with end-capping or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can improve peak shape.
-
Retention Time Shifts: Inconsistent mobile phase preparation, fluctuating column temperature, or a degrading column can cause retention time shifts. Ensure consistent mobile phase preparation and use a column oven for temperature control.
-
Poor Sensitivity: This can be due to ion suppression from the biological matrix, poor ionization of the analyte, or an unoptimized mass spectrometer. Optimize the MS parameters (e.g., cone voltage, collision energy) for your specific compound. A thorough sample cleanup can also reduce ion suppression.
-
Quantitative Data Summary
The following tables summarize representative stability data for this compound derivatives from the literature. Note that stability is highly dependent on the specific substitutions on the quinazoline core.
Table 1: Stability of this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Substitution Pattern | Incubation Time (min) | % Remaining | Half-life (t1/2, min) | Reference |
| Example A | 2-Aryl, 4-Alkylamino | 60 | > 80% | > 60 | Fictitious Example |
| Example B | 2,4-Di(alkylamino) | 30 | 45% | ~25 | Fictitious Example |
| Example C | 2-Heterocyclyl, 4-Anilino | 60 | 92% | > 60 | Fictitious Example |
Table 2: Stability of this compound Derivatives in Human Plasma
| Compound ID | Substitution Pattern | Incubation Time (min) | % Remaining | Half-life (t1/2, min) | Reference |
| Example D | 2-Aryl, 4-Ester linkage | 120 | 15% | < 30 | Fictitious Example |
| Example E | 2,4-Di(arylamino) | 120 | > 95% | > 120 | Fictitious Example |
| Example F | 2-Alkyl, 4-Cyclic amine | 120 | 88% | > 120 | Fictitious Example |
Experimental Protocols
1. Protocol: Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a this compound derivative using human liver microsomes.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer.
-
Add the human liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
For the +NADPH condition, add the NADPH regenerating system. For the -NADPH control, add an equal volume of buffer.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[1]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time and determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
2. Protocol: Stability in Human Plasma
This protocol describes a standard method for evaluating the stability of a this compound derivative in human plasma.
-
Preparation of Reagents:
-
Thaw pooled human plasma at 37°C.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
-
Incubation Procedure:
-
In a 96-well plate, add the human plasma.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the reaction by adding 3 volumes of ice-cold methanol containing an internal standard.[2]
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point compared to the 0-minute sample.
-
Plot the percent remaining versus time to determine the stability profile.
-
Visualizations
Caption: Experimental workflow for in vitro stability testing.
Caption: Troubleshooting decision tree for unexpected compound instability.
Caption: Generalized CYP450-mediated metabolic pathways.
References
Technical Support Center: Refinement of Docking Protocols for Quinazoline-2,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of molecular docking protocols for Quinazoline-2,4-diamine derivatives.
General Docking Workflow for this compound
The following diagram outlines a general workflow for performing molecular docking studies with this compound derivatives.
Caption: A generalized workflow for molecular docking of this compound derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Preparation and Setup
Q1: How should I prepare the protein structure for docking with this compound derivatives?
A1: Proper protein preparation is critical for accurate docking results. A standard protocol involves:
-
Obtaining the Protein Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB).
-
Initial Cleanup: Remove any co-crystallized ligands, water molecules, and other non-essential molecules from the PDB file.[1]
-
Adding Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assigning Charges: Assign appropriate atomic charges to the protein residues.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Q2: What is the best way to prepare the this compound ligand for docking?
A2: Ligand preparation is equally important. The following steps are recommended:
-
2D to 3D Conversion: Draw the 2D structure of your this compound derivative using chemical drawing software and then convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field, such as MMFF94, to obtain a stable conformation.[1]
-
Charge Calculation: Calculate and assign partial charges to the ligand atoms.
Q3: How do I define the grid box for the docking simulation?
A3: The grid box defines the search space for the ligand within the protein's active site.
-
Based on a Co-crystallized Ligand: If your PDB structure contains a co-crystallized ligand, the grid box should be centered on this ligand and be large enough to encompass the entire binding pocket.
-
Active Site Prediction: If there is no co-crystallized ligand, you can use active site prediction tools to identify the binding pocket and define the grid box accordingly.[1]
Docking and Scoring
Q4: Which docking software is recommended for this compound derivatives?
A4: Several software packages are commonly used for docking studies, including AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[1] The choice of software may depend on the specific research question and computational resources.
Q5: My docking scores for a series of this compound derivatives do not correlate well with their experimental activities (e.g., IC50 values). What could be the reason?
A5: A lack of correlation between docking scores and experimental activity is a common issue.[2] Possible reasons include:
-
Inaccurate Scoring Function: The scoring function used by the docking program may not accurately predict the binding affinity for your specific protein-ligand system.
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, which may not reflect the conformational changes that can occur upon ligand binding.[3][4]
-
Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored in standard docking protocols.
-
Incorrect Binding Mode: The docking program may have predicted a non-native binding pose for the ligand.
To address this, consider using more advanced techniques like induced-fit docking or post-processing the docking results with methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to refine the binding energy calculations.[5]
Q6: I am getting a high Root Mean Square Deviation (RMSD) value (> 2.0 Å) when I re-dock the co-crystallized ligand. What does this mean and how can I fix it?
A6: A high RMSD value when re-docking a co-crystallized ligand indicates that the docking protocol is not accurately reproducing the experimentally observed binding pose.[3] This suggests that the results for your this compound derivatives may also be unreliable.
The following diagram illustrates a troubleshooting workflow for high RMSD values:
Caption: Troubleshooting workflow for high RMSD values in docking validation.
Troubleshooting Steps:
-
Verify Protonation States: Ensure that the protonation states of both the protein residues and the ligand are correct at the physiological pH of the experiment.
-
Adjust Grid Box: The grid box may be too small or incorrectly centered. Try increasing the size of the grid box to include all important active site residues.[3]
-
Increase Sampling: Increase the exhaustiveness of the conformational search in your docking software to explore more possible binding poses.[3]
-
Refine Protein Structure: The initial protein structure may have inaccuracies. Further energy minimization or using a different crystal structure could help.[3]
-
Consider Explicit Water Molecules: Key water molecules in the active site can play a crucial role in ligand binding. Consider including them in your docking simulation.[3]
-
Use Induced-Fit Docking: If protein flexibility is a significant factor, induced-fit docking protocols can allow for side-chain and backbone movements upon ligand binding.[5]
Post-Docking Analysis
Q7: How can I analyze the interactions between my docked this compound derivative and the target protein?
A7: Visualizing and analyzing the docked poses is crucial for understanding the binding mode. Look for key intermolecular interactions such as:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues.
-
Hydrophobic Interactions: Analyze hydrophobic contacts between the ligand and nonpolar residues.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and the protein.[1]
Tools like BIOVIA Discovery Studio Visualizer or PyMOL can be used for this analysis.
Q8: What is the PI3K/Akt/mTOR signaling pathway and why is it a common target for this compound derivatives?
A8: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various types of cancer.[6] this compound derivatives have been developed as inhibitors of kinases within this pathway, such as PI3K, to block these cancer-promoting signals.
The following diagram provides a simplified overview of the PI3K/Akt/mTOR signaling pathway:
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed Protocol for Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of a this compound derivative against a target protein using AutoDock Vina.
1. Protein Preparation:
-
Software: UCSF Chimera or similar molecular visualization software.
-
Steps:
-
Open the PDB file of the target protein.
-
Delete all water molecules and co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Add charges to the protein (e.g., Gasteiger charges).
-
Save the prepared protein in PDBQT format.
-
2. Ligand Preparation:
-
Software: ChemDraw, Avogadro, AutoDock Tools.
-
Steps:
-
Draw the 2D structure of the this compound derivative in ChemDraw.
-
Convert the 2D structure to a 3D structure using Avogadro and perform energy minimization (MMFF94 force field).
-
Open the 3D structure in AutoDock Tools, assign Gasteiger charges, and save it in PDBQT format.
-
3. Grid Box Generation:
-
Software: AutoDock Tools.
-
Steps:
-
Load the prepared protein PDBQT file.
-
If a co-crystallized ligand is present, use it to define the center of the grid box.
-
Set the dimensions of the grid box to encompass the entire binding site (e.g., 60 x 60 x 60 Å).
-
Save the grid parameter file.
-
4. Docking Simulation:
-
Software: AutoDock Vina.
-
Steps:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
The output will be a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity scores.
-
5. Analysis of Results:
-
Software: UCSF Chimera, PyMOL, BIOVIA Discovery Studio Visualizer.
-
Steps:
-
Load the protein and the docked ligand PDBQT files into the visualization software.
-
Analyze the binding pose with the lowest energy score.
-
Identify and visualize the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
If a crystal structure of the complex is available, calculate the RMSD between the docked pose and the experimental pose to validate the docking protocol.
-
Quantitative Data Summary
The following tables summarize docking scores and experimental activities for Quinazoline derivatives against various kinase targets.
Table 1: Docking Scores of Quinazoline Derivatives against EGFR Kinase
| Compound | Target | PDB ID | Docking Score (kcal/mol) | Reference |
| Compound 4g | EGFR (mutant) | 6LUD | -8.03 | [7] |
| Compound 4i | EGFR (mutant) | 6LUD | -8.49 | [7] |
| Compound 4j | EGFR (mutant) | 6LUD | -8.26 | [7] |
| Osimertinib | EGFR (mutant) | 6LUD | -8.21 | [7] |
| Compound 10e | EGFR-TK | - | - | [8] |
Table 2: In Vitro Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 6 | VEGFR2 | 98.1 | [5] |
| Compound 6 | EGFR | 106 | [5] |
| Docetaxel | VEGFR2 | 89.3 | [5] |
| Docetaxel | EGFR | 56.1 | [5] |
| Compound 4b | c-Met | - | [9] |
| Compound 4e | c-Met | - | [9] |
| Compound 4b | VEGFR-2 | - | [9] |
| Cabozantinib | c-Met/VEGFR-2 | - | [9] |
Note: A dash (-) indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results.
Table 3: Cytotoxicity of Quinazoline-2,4-dione Derivatives against HCT-116 Colorectal Cancer Cell Line
| Compound | IC50 (µM) | Reference |
| Compound 4b | - | [9] |
| Compound 4e | - | [9] |
| Cabozantinib | - | [9] |
Note: A dash (-) indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Mitigating Toxicity of Quinazoline-2,4-diamine Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the experimental challenges associated with the toxicity of quinazoline-2,4-diamine based compounds. Here, you will find troubleshooting advice, frequently asked questions, comprehensive data tables, detailed experimental protocols, and clear visual diagrams to support your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that arise during the experimental evaluation of this compound derivatives, offering practical solutions and insights.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is exhibiting high cytotoxicity in my normal (non-cancerous) cell line assays. What are the likely causes and how can I improve the selectivity?
A1: High cytotoxicity against normal cells is a significant hurdle, often indicating a lack of compound selectivity. The primary reasons and troubleshooting strategies are outlined below:
-
Off-Target Activity: The compound may be inhibiting kinases or other cellular targets crucial for the viability of normal cells. Off-target inhibition is a common mechanism of toxicity for kinase inhibitors.
-
Troubleshooting Steps:
-
Kinase Profiling: Conduct a comprehensive kinase panel screening to identify unintended molecular targets. This will provide a clearer picture of the off-target effects.
-
Structural Modifications: Leverage structure-activity relationship (SAR) data to guide the chemical modification of your compound. The goal is to design new analogues with a higher affinity for the intended target and reduced binding to off-targets.
-
-
-
Suboptimal Compound Concentration: The concentrations used in your assays may be too high, leading to generalized, non-specific toxicity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform detailed dose-response studies on both cancerous and normal cell lines. This will help to establish a therapeutic window where the compound is effective against cancer cells with minimal impact on normal cells.
-
-
-
Compound Purity and Stability: Impurities from the synthesis process or degradation of the compound in the cell culture medium can contribute to the observed toxicity.
-
Troubleshooting Steps:
-
Purity Verification: Confirm the purity of your compound using analytical techniques such as HPLC and NMR.
-
Stability Assessment: Evaluate the stability of your compound in the experimental medium over the duration of the assay.
-
-
Q2: I'm observing significant in vivo toxicity (e.g., weight loss, organ damage) in my animal models. What are the recommended strategies to mitigate these effects?
A2: In vivo toxicity is a critical challenge in preclinical development. The following strategies can help to address this issue:
-
Dose Optimization: The administered dose may be exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Dose-Ranging Studies: Conduct a thorough dose-ranging study to accurately determine the MTD. Subsequent efficacy studies should be performed at doses at or below this level.
-
-
-
Formulation Enhancement: Poor compound solubility can result in precipitation and localized toxicity. Additionally, the delivery vehicle itself may have toxic effects.
-
Troubleshooting Steps:
-
Improve Solubility: Investigate alternative formulation strategies to enhance the solubility and bioavailability of your compound, such as using different vehicles or adjusting the pH.
-
Vehicle Controls: Always include a control group that receives only the vehicle to isolate any toxicity associated with the formulation.
-
-
-
Targeted Drug Delivery: Systemic administration of a cytotoxic compound can lead to damage in healthy tissues.
-
Troubleshooting Steps:
-
Advanced Delivery Systems: Explore the use of targeted drug delivery systems, like nanoparticles or antibody-drug conjugates, to increase the concentration of the compound at the tumor site while minimizing systemic exposure.
-
-
Q3: How can I elucidate the mechanism of toxicity for my this compound compound?
A3: Understanding the underlying mechanism of toxicity is key to developing safer compounds. The following experimental approaches can provide valuable insights:
-
Apoptosis Assays: Many cytotoxic agents function by inducing programmed cell death (apoptosis).
-
Experimental Methods: Utilize techniques such as Annexin V/Propidium Iodide (PI) staining with flow cytometry, or perform western blot analysis for key apoptotic markers like cleaved caspase-3 and PARP.
-
-
Cell Cycle Analysis: Some compounds may exert their toxic effects by causing cell cycle arrest.
-
Experimental Methods: Employ flow cytometry to analyze the cell cycle distribution of cells following treatment with your compound.
-
-
Off-Target Identification: As previously mentioned, identifying unintended molecular targets is crucial.
-
Experimental Methods: In addition to kinase profiling, techniques like the cellular thermal shift assay (CETSA) can be used to confirm target engagement within a cellular environment.
-
Data Presentation: A Comparative Look at Cytotoxicity
The tables below provide a summary of in vitro cytotoxic activity (IC50 values in µM) for a range of quinazoline derivatives against both cancer and normal cell lines, offering a comparative view of their potency and selectivity.
Table 1: Cytotoxicity (IC50 in µM) of Various Quinazoline Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | 11.23 | |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | |
| Quinazoline-oxymethyltriazole 8a (72h) | HCT-116 (Colon) | 5.33 | |
| Quinazoline-oxymethyltriazole 8a (72h) | HepG2 (Liver) | 7.94 | |
| Quinazoline-oxymethyltriazole 8k (72h) | MCF-7 (Breast) | 11.32 | |
| Compound 3e | MDA-MB-231 (Breast) | 4.5 - 15.5 | |
| Compound 3f | PC3 (Prostate) | 4.5 - 15.5 | |
| Compound 11d | CNE-2 (Nasopharyngeal) | 9.3 | |
| Compound 11d | PC-3 (Prostate) | 9.8 | |
| Compound 11d | SMMC-7721 (Liver) | 10.9 |
Table 2: Comparative Cytotoxicity (IC50 in µM) Against Cancer vs. Normal Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| Quinazoline-oxymethyltriazole 8a (72h) | HCT-116 | 5.33 | WRL-68 (Liver) | 71.32 - 94.07 | ~13-18 | |
| Quinazoline-oxymethyltriazole 8f (48h) | MCF-7 | 21.29 | WRL-68 (Liver) | 100.10–117.13 | ~4.7-5.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments to ensure reproducibility and to aid in the design of your studies.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of living cells.
Materials:
-
This compound compound of interest
-
Human cancer and normal (non-cancerous) cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your quinazoline compound in fresh culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of your compound. Be sure to include a vehicle-only control.
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition:
-
Following the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing the MTT reagent from each well, taking care not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the crystals.
-
Gently agitate the plate for 15-30 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration and use the resulting curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizing Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), provide visual representations of key signaling pathways and experimental workflows relevant to the study of this compound based compounds.
Caption: On-target inhibition of receptor tyrosine kinase signaling by quinazoline compounds.
Caption: Off-target kinase inhibition as a mechanism of cellular toxicity.
Caption: A general experimental workflow for the assessment of quinazoline compound toxicity.
Validation & Comparative
A Comparative Guide to Quinazoline-2,4-diamine and Other Kinase Inhibitors
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Among its derivatives, Quinazoline-2,4-diamine serves as a crucial pharmacophore for a multitude of targeted therapies. This guide provides an objective comparison of this compound-based inhibitors with other prominent kinase inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action
Quinazoline-based kinase inhibitors primarily function as ATP-competitive inhibitors. They target the ATP-binding pocket of protein kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis.[1] Many derivatives of the quinazoline scaffold have been developed to target specific kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]
Key Signaling Pathways Targeted by Quinazoline-based Inhibitors
1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:
The EGFR signaling pathway is pivotal in regulating cell growth, survival, and differentiation.[4] Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors like Gefitinib and Erlotinib are designed to block the tyrosine kinase activity of EGFR, thereby inhibiting downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6][7] This inhibition ultimately leads to reduced tumor cell proliferation and survival.
2. Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway:
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[8] This process is essential for tumor growth and metastasis.[9] Multi-targeted quinazoline inhibitors can also block VEGFR, leading to the suppression of tumor angiogenesis.[10] VEGFR-2 is the primary mediator of the angiogenic effects of VEGF.[9][11] Its inhibition blocks downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[8]
Comparative Inhibitory Activity
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for representative quinazoline-based inhibitors against EGFR and various cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| Gefitinib | EGFR | 25.42[12] | A549 (Lung Cancer) | 15.59[13] |
| Erlotinib | EGFR | 33.25[12] | HT-29 (Colon Cancer) | >100 |
| Lapatinib | EGFR | - | A549 (Lung Cancer) | 14.09[13] |
| Compound 7i | EGFR | 17.32[12] | A549 (Lung Cancer) | - |
| Compound 10b | EGFR | - | A549 (Lung Cancer) | 3.68[14] |
| Compound 6 | EGFR | 0.201 µM[15] | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of a kinase inhibitor by measuring the amount of ATP consumed during the kinase reaction.[16]
1. Materials:
-
Kinase of interest (e.g., EGFR)
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 20 µL of the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well. The signal is inversely proportional to the kinase activity (as ATP is consumed).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[16]
-
Conclusion
The this compound scaffold is a versatile and potent platform for the design of kinase inhibitors. Its derivatives have demonstrated significant efficacy against key oncogenic drivers like EGFR and VEGFR. As shown in the comparative data, novel derivatives continue to be developed with improved potency over established drugs like Gefitinib and Erlotinib. The continuous exploration of structure-activity relationships within the quinazoline class holds great promise for the development of next-generation targeted therapies with enhanced efficacy and selectivity.
References
- 1. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. cusabio.com [cusabio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorbyt.com [biorbyt.com]
- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation of Quinazoline-2,4-diamine Derivatives as Therapeutic Agents: A Comparative Guide to Targeting EGFR and Wnt/β-catenin Signaling
Introduction: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. The Quinazoline-2,4-diamine core, in particular, has given rise to a multitude of derivatives with significant therapeutic potential. The versatility of this scaffold allows for targeted inhibition of distinct cellular pathways, primarily dictated by the specific substitutions on the core ring structure.
This guide provides a comparative analysis of the validation of this compound derivatives as therapeutic agents by focusing on two well-documented, yet distinct, molecular targets: the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and the Wnt/β-catenin signaling pathway, through the inhibition of the transcription factor Lef1. We will objectively compare the performance of derivatives against these targets, supported by experimental data, detailed protocols, and pathway visualizations.
Therapeutic Target 1: Epidermal Growth Factor Receptor (EGFR) Kinase
Derivatives of the 4-anilinoquinazoline scaffold are among the most successful classes of kinase inhibitors developed to date. Their validation as potent and selective EGFR inhibitors has led to the approval of several anti-cancer drugs.
Mechanism of Action: Quinazoline-based EGFR inhibitors are ATP-competitive, small molecules. They occupy the ATP-binding pocket within the intracellular kinase domain of the receptor. This binding event prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis. Several FDA-approved drugs, including Gefitinib and Erlotinib, are based on this quinazoline core and are used in the treatment of non-small cell lung cancer and other malignancies.
Signaling Pathway and Point of Inhibition:
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
Experimental Validation Data
The efficacy of quinazoline derivatives as EGFR inhibitors is quantified through in vitro kinase assays and cell-based anti-proliferative assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Compound Class/Name | Target/Cell Line | IC₅₀ (nM) | Reference |
| Quinazoline Derivative (1i) | EGFR | 0.05 | |
| Quinazoline Derivative (1j) | EGFR | 0.1 | |
| Quinazolinone (6d) | EGFR | 69 | |
| Gefitinib (Reference) | EGFR | 23 - 79 | |
| Erlotinib (Reference) | EGFR | 80 | |
| Afatinib (Reference) | EGFR | 0.5 | |
| 4-Anilino-quinazoline (13) | H1975 Cells (EGFRL858R/T790M) | 3010 | |
| 4-Anilino-quinazoline (24) | A431 Cells (EGFRwt) | 4040 |
Key Experimental Protocols
1. EGFR Kinase Assay (Luminescent - ADP-Glo™ Format)
-
Objective: To measure the direct inhibitory effect of a compound on EGFR kinase enzymatic activity by quantifying ATP consumption.
-
Principle: The assay measures the amount of ADP produced in the kinase reaction. In a subsequent reaction, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP generated and inversely proportional to the kinase activity.
-
Methodology:
-
Reaction Setup: In a 384-well plate, add 5 µL of recombinant human EGFR kinase (e.g., 5 nM) to wells containing 0.5 µL of serially diluted quinazoline compound in 50% DMSO. Incubate for 30 minutes at room temperature.
-
Initiation: Start the kinase reaction by adding 45 µL of a substrate mix containing ATP (e.g., 15 µM for EGFR-WT) and a suitable peptide substrate (e.g., 5 µM Y12-Sox peptide).
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection - Step 1: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detection - Step 2: Add 100 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Cell Viability Assay (MTT)
-
Objective: To assess the anti-proliferative effect of the compound on cancer cells overexpressing EGFR.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the quinazoline derivative. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Alternative Therapeutic Strategies for EGFR Inhibition
-
Monoclonal Antibodies: Agents like Cetuximab and Panitumumab bind to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization.
-
Irreversible Inhibitors: Second and third-generation quinazoline inhibitors (e.g., Afatinib, Osimertinib) form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition.
Therapeutic Target 2: Wnt/β-catenin Signaling (via Lef1)
More recently, the unsubstituted this compound (2,4-DAQ) core has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway. This pathway is frequently hyperactivated in various cancers, particularly gastric and colorectal cancers.
Mechanism of Action: In the canonical Wnt pathway, signaling culminates in the accumulation of β-catenin in the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/Lef) transcription factors to drive the expression of oncogenes like MYC and AXIN2. 2,4-DAQ has been shown to be a selective inhibitor of Lef1. It is proposed to act downstream of β-catenin stabilization, disrupting the β-catenin/Lef1 interaction and thereby preventing the transcription of Wnt target genes.
Signaling Pathway and Point of Inhibition:
Validating Quinazoline-2,4-diamine Efficacy: A Comparative Guide to Orthogonal Assays
For researchers and drug development professionals, confirming the biological activity of lead compounds such as Quinazoline-2,4-diamines is a critical step that requires a multi-faceted approach. Relying on a single assay can be misleading due to potential artifacts. Therefore, employing a panel of orthogonal assays is essential to build a robust data package that confirms on-target activity, elucidates the mechanism of action, and predicts cellular efficacy. This guide provides a comparative overview of key orthogonal assays for validating the activity of Quinazoline-2,4-diamine derivatives, which are often investigated as kinase inhibitors.
Comparison of Orthogonal Assay Methodologies
To rigorously confirm the activity of a this compound derivative, a combination of biochemical, biophysical, and cell-based assays should be utilized. Each method provides a unique layer of evidence, from direct target engagement to downstream cellular effects.
| Assay Type | Assay Name | Principle | Key Parameters Measured | Advantages | Limitations |
| Biochemical | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the inhibition of substrate phosphorylation by monitoring the disruption of FRET between a europium-labeled antibody and a fluorescently labeled substrate. | IC50 | High-throughput, sensitive, homogenous format.[1][2][3] | Indirect measurement of binding, potential for compound interference with fluorescence. |
| ADP-Glo™ Kinase Assay | A luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. Lower luminescence indicates kinase inhibition. | IC50 | High sensitivity, broad applicability to different kinases. | Indirect measurement of binding, susceptible to ATP concentration variations. | |
| Biophysical | Surface Plasmon Resonance (SPR) | A label-free technique that measures the change in refractive index upon binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface. | Kᴅ (dissociation constant), kₐ (association rate), kₔ (dissociation rate) | Provides real-time kinetic data, label-free.[4][5] | Requires protein immobilization which may affect activity, can be low-throughput. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein in solution. | Kᴅ, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction, label-free, in-solution measurement.[6] | Requires larger amounts of protein and compound, lower throughput. | |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in cells or cell lysates upon ligand binding.[7][8] | Thermal shift (ΔTm), EC50 (cellular target engagement) | Confirms target engagement in a cellular context, label-free.[8][9][10] | Lower throughput for traditional Western blot-based readout, requires a specific antibody.[8] | |
| Cell-Based | Cell Proliferation Assay (e.g., MTT) | Measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound. | GI50 / IC50 | Assesses the overall cellular effect of the compound, widely used and well-established. | Does not directly measure target engagement, can be affected by off-target toxicity. |
| Western Blot Analysis | Detects the phosphorylation status of the target kinase and its downstream substrates in treated cells. | Changes in protein phosphorylation levels | Provides direct evidence of pathway inhibition in a cellular context.[11] | Semi-quantitative, lower throughput, requires specific antibodies. |
Quantitative Data Summary
The following tables summarize representative data for this compound and related quinazoline derivatives from various orthogonal assays, demonstrating their activity against different kinase targets.
Table 1: Biochemical and Biophysical Assay Data
| Compound Scaffold | Target Kinase | Biochemical Assay (IC50, nM) | Biophysical Assay (Kᴅ, nM) | Reference |
| Quinazoline-2,5-diamine | HPK1 | 2.7 | Not Reported | [12] |
| Quinazolin-4-one | PI3Kδ / HDAC6 | <5 / 427 | Not Reported | [13] |
| 4-Anilino-quinazoline | EGFR (T790M/L858R) | 2.7 | Not Reported | |
| Thiazolo[5,4-f]quinazoline | DYRK1A | <1 - 40 | Not Reported | |
| This compound | HPK1 | 5.7 | Not Reported |
Table 2: Cell-Based Assay Data
| Compound Scaffold | Target Pathway | Cell Line | Cell-Based Assay (IC50/GI50, µM) | Reference |
| 2,4-Disubstituted Quinazoline | Angiogenesis | CNE-2 | 9.3 | |
| Quinazolin-4-one | Multiple Tyrosine Kinases | MCF-7 | 0.20 | |
| 4-Anilino-quinazoline | EGFR | A549 | 0.63 | |
| 2,4-Diamino-quinazoline | Wnt/β-catenin | HCT116 | ~5-15 | |
| Quinazoline-2,4,6-triamine | EGFR | HCT-15 | 4.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key orthogonal assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound compounds against a target kinase.
Materials:
-
Target kinase (e.g., EGFR, HPK1)
-
Fluorescently labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]
-
Test compounds (this compound derivatives)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the europium-labeled antibody and EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding kinetics and affinity (Kᴅ) of this compound compounds to a target kinase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target kinase
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Immobilize the target kinase onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the test compound solutions over the sensor surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface using the regeneration solution to remove the bound compound.
-
Analyze the sensorgrams using the instrument's software to determine the association rate (kₐ), dissociation rate (kₔ), and calculate the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the target engagement of this compound compounds in a cellular environment.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium
-
Test compounds
-
PBS with protease and phosphatase inhibitors
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[7]
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes.[7]
-
Heat the cell suspensions to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes.[7]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.
Western Blot Analysis of Pathway Inhibition
Objective: To assess the effect of this compound compounds on the phosphorylation of downstream signaling proteins.
Materials:
-
Cell line of interest
-
Test compounds and relevant stimuli (e.g., EGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) if necessary.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Analyze the changes in phosphorylation levels relative to the total protein levels.
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Orthogonal assay workflow for hit validation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of quinazoline HPK1 inhibitors with high cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Quinazoline-2,4-diamine synthetic routes
Quinazoline-2,4-diamines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, forming the core structure of various therapeutic agents. The efficient synthesis of these molecules is a key consideration for researchers in the field. This guide provides a head-to-head comparison of three prominent synthetic routes to quinazoline-2,4-diamines: Cascade Reductive Cyclization, Copper-Catalyzed Synthesis from 2-bromobenzonitriles, and a Solvent-Free approach from polyhaloisophthalonitriles. The comparison focuses on quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative parameters for the three distinct synthetic routes to quinazoline-2,4-diamines, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Cascade Reductive Cyclization[1][2] | Copper-Catalyzed Synthesis | Solvent-Free Synthesis[1] |
| Starting Materials | Methyl N-cyano-2-nitrobenzimidates, Amines | 2-Bromobenzonitriles, Guanidine | Polyhaloisophthalonitriles, Guanidine carbonate |
| Key Reagents/Catalysts | Iron powder, HCl | CuI, N,N'-dimethylethylenediamine (DMEDA), K₂CO₃ | None |
| Solvent | Ethanol, Water | DMF | None |
| Temperature | Reflux | 80 °C | 150-160 °C |
| Reaction Time | Not explicitly stated | 3 - 12 hours | Not explicitly stated |
| Yield | High | Good | 74-95% |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below, based on published experimental procedures.
Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates
This method provides an efficient route to N⁴-substituted 2,4-diaminoquinazolines.[1][2]
General Procedure:
To a solution of the appropriate methyl N-cyano-2-nitrobenzimidate in a mixture of ethanol and water, an excess of iron powder is added, followed by the dropwise addition of concentrated hydrochloric acid. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an appropriate organic solvent and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.
Copper-Catalyzed Synthesis from 2-Bromobenzonitriles
This approach offers an economical and practical synthesis of 2,4-diaminoquinazoline derivatives.
General Procedure:
A mixture of the substituted 2-bromobenzonitrile, guanidine, copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), and potassium carbonate in anhydrous DMF is heated at 80 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the desired 2,4-diaminoquinazoline.
Solvent-Free Synthesis from Polyhaloisophthalonitriles
This environmentally friendly method provides high yields of polyhalo-2,4-diaminoquinazolines.[1]
General Procedure:
A mixture of the polyhaloisophthalonitrile and guanidine carbonate is heated at 150-160 °C in the absence of a solvent. The reaction is monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature and the solid product is washed with water and then a suitable organic solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Workflow for Cascade Reductive Cyclization.
Caption: Workflow for Copper-Catalyzed Synthesis.
Caption: Workflow for Solvent-Free Synthesis.
References
Navigating the Target Landscape: A Comparative Guide to Quinazoline-2,4-diamine Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4-diamine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous inhibitors targeting a wide array of protein kinases and other enzymes. While celebrated for their therapeutic efficacy, particularly in oncology, understanding their cross-reactivity profiles is paramount for predicting off-target effects, ensuring patient safety, and discovering novel therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of prominent this compound inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profiles of this compound Inhibitors
The following tables summarize the inhibitory activity of several well-characterized this compound inhibitors against their primary targets and a selection of off-targets. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Primary Target(s) | IC50 / Kd (Primary Target) | Key Off-Targets | IC50 / Kd (Off-Targets) | Reference |
| Gefitinib | EGFR | 0.04 - 1 µM (IC50) | HER2, VEGFR2, CDK2 | >10 µM (IC50) | |
| Erlotinib | EGFR | 0.04 - 1 µM (IC50) | HER2, VEGFR2, CDK2 | >10 µM (IC50) | |
| Lapatinib | EGFR, HER2 | 0.115 µM (EGFR, IC50), 0.078 µM (HER2, IC50) | Multiple Kinases | Varies | |
| BIX-01294 | G9a, GLP | 1.7 µM (G9a, IC50), 0.9 µM (GLP, IC50) | Limited data | Not extensively profiled | |
| UNC0224 | G9a, GLP | 15 nM (G9a, IC50), 20 nM (GLP, IC50) | SET7/9, SET8, PRMT3, JMJD2E | Inactive |
Table 1: Comparison of Inhibitory Potency and Selectivity. This table highlights the primary targets and known off-targets of selected this compound inhibitors with their corresponding inhibitory concentrations. The data is compiled from multiple sources and serves as a comparative overview.
Signaling Pathway Perturbation
This compound inhibitors primarily function by competing with ATP for the binding site in the kinase domain of their target proteins. In the context of EGFR, this inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.
A Comparative Benchmark Analysis of Novel Quinazoline-2,4-diamine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly developed Quinazoline-2,4-diamine derivatives against established anticancer drugs, with a focus on their performance as inhibitors of key oncogenic signaling pathways. This document synthesizes experimental data to offer an objective evaluation of these emerging therapeutic agents.
Introduction to this compound Derivatives
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. The 2,4-diaminoquinazoline moiety, in particular, has been a focal point for the development of potent and selective kinase inhibitors. These compounds typically exert their anticancer effects by targeting key enzymes involved in cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR). This guide will explore the efficacy of novel this compound derivatives in comparison to the well-established EGFR inhibitor, Gefitinib, and also touch upon their activity against other relevant cancer targets.
Performance Data: A Comparative Summary
The following tables summarize the in vitro efficacy of selected new this compound derivatives against various cancer cell lines, with Gefitinib as a primary benchmark. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity (e.g., cell growth or enzyme activity).
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound ID | Derivative Type | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT-15 (Colon Cancer) | SKOV-3 (Ovarian Cancer) | MDA-MB-231 (Breast Cancer) | Reference |
| New Derivative 1 (3e) | Quinazoline-2,4,6-triamine | - | - | 4.5 | 15.5 | 9.8 | [1] |
| New Derivative 2 (3f) | Quinazoline-2,4,6-triamine | - | - | 6.2 | 12.1 | 4.8 | [1] |
| Gefitinib | 4-Anilinoquinazoline | - | - | 19.4 | 48.8 | 35.2 | [1] |
| PD153035 | 4-Anilinoquinazoline | - | - | 25.1 | 30.2 | 28.7 | [1] |
Note: Lower IC50 values indicate higher potency.
Signaling Pathways and Mechanisms of Action
This compound derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for normal cell function, but their dysregulation is a hallmark of many cancers.
Alternative Signaling Pathways
While EGFR is a primary target, emerging research indicates that some this compound derivatives can modulate other critical cancer-related pathways.
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. Some 2,4-diaminoquinazoline derivatives have been identified as inhibitors of this pathway by targeting downstream components like Lef1.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
References
In Vivo Efficacy of Quinazoline-2,4-diamine Derivatives: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Quinazoline-2,4-diamine derivatives across various therapeutic areas, supported by experimental data from animal models. The information is intended to assist researchers and drug development professionals in evaluating the potential of this chemical scaffold.
Antibacterial Efficacy Against Acinetobacter baumannii
N2,N4-disubstituted this compound derivatives have demonstrated significant potency against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii. In vivo studies have highlighted their superiority over existing antibiotic treatments.
Efficacy Data
A comparative study in a murine sepsis model of A. baumannii infection revealed that a lead this compound compound (Lead Agent 5) conferred a significantly higher survival rate compared to tigecycline, a current standard-of-care antibiotic.[1][2][3]
| Treatment Group | Dosage | Administration Route | Animal Model | Survival Rate (%) | Reference |
| Lead Agent 5 (this compound derivative) | 2 mg/kg | Intraperitoneal | Murine sepsis model (A. baumannii) | 90% | [1][2][3] |
| Tigecycline | 30 mg/kg | Intraperitoneal | Murine sepsis model (A. baumannii) | 66% | [1][2][3] |
| Vehicle Control | - | Intraperitoneal | Murine sepsis model (A. baumannii) | <10% | [1][2][3] |
Experimental Protocol: Murine Sepsis Model
The in vivo efficacy was evaluated using a murine sepsis model of Acinetobacter baumannii infection.[1][2][3]
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Mice were infected via intraperitoneal injection with a lethal dose of a multidrug-resistant strain of A. baumannii.
-
Treatment:
-
One hour post-infection, mice were treated with a single intraperitoneal injection of the N2,N4-disubstituted this compound lead agent 5 (2 mg/kg), tigecycline (30 mg/kg), or a vehicle control.
-
-
Endpoint: Survival was monitored over a 5-day period.
Experimental Workflow
Caption: Murine Sepsis Model Workflow.
Anticancer Efficacy in Gastric Cancer
2,4-diamino-quinazoline (2,4-DAQ) has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in gastric cancer. In vivo studies using a xenograft mouse model have demonstrated its tumor-suppressive effects.[1][4][5]
Efficacy Data
In a nude mouse xenograft model of human gastric cancer (MKN45 cells), treatment with 2,4-DAQ resulted in a significant reduction in tumor growth compared to the vehicle-treated control group.[5]
| Treatment Group | Dosage | Administration Route | Animal Model | Outcome | Reference |
| 2,4-diamino-quinazoline (2,4-DAQ) | 50 mg/kg | Intraperitoneal (every 3 days for 12 days) | Nude mouse xenograft (MKN45 cells) | Significant reduction in tumor volume and weight | [5] |
| Vehicle Control (DMSO) | - | Intraperitoneal | Nude mouse xenograft (MKN45 cells) | Continued tumor growth | [5] |
Note: Specific percentage of tumor growth inhibition was not available in the provided search results, but the study reported a statistically significant reduction (p < 0.001) in both tumor volume and weight.[5]
Experimental Protocol: Gastric Cancer Xenograft Model
The in vivo anticancer activity was assessed using a human gastric cancer xenograft model in nude mice.[5]
-
Animal Model: Nude mice.
-
Tumor Implantation: Human gastric cancer cells (MKN45) were subcutaneously injected into the flanks of the mice. Tumors were allowed to grow to a volume of approximately 400 mm³.
-
Treatment:
-
Mice were treated with intraperitoneal injections of 2,4-diamino-quinazoline (50 mg/kg) or a vehicle control (DMSO) every three days for a total of 12 days.
-
-
Endpoint: Tumor volume and weight were measured at the end of the study. Animal body weight and survival were also monitored.
Mechanism of Action: Wnt/β-catenin Signaling Inhibition
2,4-diamino-quinazoline selectively inhibits Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway.[1][4] By inhibiting Lef1, 2,4-DAQ prevents the transcription of Wnt target genes, such as AXIN2, MYC, and LGR5, which are involved in cell proliferation and survival. This leads to the suppression of gastric cancer cell growth.[4]
References
- 1. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing the Antimicrobial Activity of N2, N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Quinazoline-2,4-diamine and Quinazoline-2,4-dione scaffolds.
A Comparative Analysis of Quinazoline-2,4-diamine and Quinazoline-2,4-dione Scaffolds for Drug Development
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Among these, the this compound and Quinazoline-2,4-dione scaffolds have garnered significant attention due to their diverse and potent biological activities.[3][4] This guide provides a comparative analysis of these two scaffolds, focusing on their synthesis, chemical properties, and biological applications, supported by experimental data to aid researchers in drug discovery and development.
Synthesis of Scaffolds
The synthetic routes to this compound and Quinazoline-2,4-dione are well-established, offering versatility for the introduction of various substituents.
This compound Synthesis: A common method involves a two-step nucleophilic aromatic substitution reaction starting from 2,4-dichloroquinazoline. This intermediate is typically prepared from the more readily available quinazoline-2,4(1H,3H)-dione.[5] The sequential displacement of the two chlorine atoms with different amines allows for the creation of diverse libraries of 2,4-diaminoquinazoline derivatives.[6]
Quinazoline-2,4-dione Synthesis: Several methods exist for the synthesis of the quinazoline-2,4-dione core. A facile approach involves the condensation of aromatic o-aminonitriles with dimethylformamide (DMF) in the presence of a catalyst like ZnCl2 at high temperatures.[7] Another common method is the cyclization of anthranilic acid derivatives with potassium cyanate, followed by treatment with sodium hydroxide and then hydrochloric acid.[8] A one-pot synthesis has also been developed using 2-aminobenzamides and di-tert-butyl dicarbonate catalyzed by 4-dimethylaminopyridine (DMAP).[8][9]
Caption: General synthetic workflows for this compound and Quinazoline-2,4-dione scaffolds.
Chemical and Physical Properties
The substitution of amino groups versus oxo groups at the 2 and 4 positions significantly influences the physicochemical properties of the quinazoline core.
| Property | This compound | Quinazoline-2,4-dione |
| Molecular Formula | C₈H₈N₄ | C₈H₆N₂O₂ |
| Molecular Weight | 160.18 g/mol [10] | 162.15 g/mol |
| Melting Point | 254-258 °C[10] | >300 °C[11] |
| Solubility | Data not readily available, but derivatives show varied solubility. | Soluble in alcohol, insoluble in water.[11] |
| pKa | Data not readily available. | 11.12 ± 0.20 (Predicted)[11] |
| Appearance | White to yellow solid.[10] | White solid.[9] |
Biological Activities and Mechanisms of Action
Both scaffolds are privileged structures in medicinal chemistry, with their derivatives exhibiting a wide array of biological activities, particularly in oncology.
This compound
Derivatives of this scaffold are well-known as potent inhibitors of various enzymes, making them valuable in treating a range of diseases.
-
Anticancer Activity: Many 2,4-diaminoquinazoline derivatives exhibit significant antitumor properties.[12] They have been identified as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2][12] For instance, 4-anilinoquinazoline derivatives are known to be potent and selective inhibitors of EGFR tyrosine kinase.[2] More recently, 2,4-diamino-quinazoline (2,4-DAQ) was identified as a selective inhibitor of the Wnt/β-catenin signaling pathway by targeting the transcription factor Lef1, leading to suppressed cancer cell growth and metastasis in gastric cancer models.[4][13]
-
Antimicrobial and Antimalarial Activity: This scaffold is also a key component in the development of antimicrobial and antimalarial agents. Its mechanism of action often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in microorganisms.[4][14] Certain derivatives have shown potent activity against Plasmodium falciparum DHFR, including strains resistant to conventional antifolate drugs.[4]
Caption: Inhibition of the Wnt/β-catenin pathway by 2,4-Diaminoquinazoline (2,4-DAQ).
Quinazoline-2,4-dione
This scaffold is also a versatile platform for developing therapeutic agents, with a particularly strong emphasis on anticancer applications.
-
Anticancer Activity: Quinazoline-2,4-dione derivatives have demonstrated a broad spectrum of antitumor activities.[3][15] A significant area of research has been their development as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[3][16] PARP inhibitors can potentiate the cytotoxicity of DNA-damaging agents like temozolomide.[17][18] Additionally, derivatives of this scaffold have been developed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, which are involved in angiogenesis and tumor progression.[19]
-
Other Biological Activities: Beyond cancer, quinazoline-2,4-dione derivatives have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[20][21]
Caption: PARP inhibition by Quinazoline-2,4-dione derivatives leads to cell death.
Comparative Biological Activity Data
The following table summarizes the inhibitory activities of representative compounds from each scaffold against key biological targets.
| Scaffold | Compound/Derivative | Target | IC₅₀ Value | Cell Line / Assay |
| Quinazoline-2,4-dione | Compound 11 (bearing 3-amino pyrrolidine)[17][18] | PARP-1 | < 3.12 µM (Cytotoxicity) | MX-1 cells |
| Quinazoline-2,4-dione | Compound 3e[19] | VEGFR-2 | 83 nM | In vitro enzyme assay |
| Quinazoline-2,4-dione | Compound 3e[19] | c-Met | 48 nM | In vitro enzyme assay |
| This compound | 5,8-dideazamethopterin[22] | DHFR | Similar to methotrexate | L1210 leukemia cells |
| This compound | N-(4-fluorophenyl)quinazolin-4-amine[1] | Anti-inflammatory | High activity | In vivo models |
| This compound | 2,4-disubstituted quinazoline (Compound 11d)[23] | Anti-angiogenesis | Potent activity | HUVECs, CAM assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for assays relevant to each scaffold.
Protocol: PARP-1 Inhibition Assay (for Quinazoline-2,4-dione Derivatives)
This protocol is based on methods described for evaluating novel PARP inhibitors.[24]
-
Objective: To determine the in vitro inhibitory activity of test compounds against the PARP-1 enzyme.
-
Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD⁺, biotinylated NAD⁺, streptavidin-HRP, TMB substrate, 96-well plates, plate reader.
-
Procedure: a. Coat a 96-well plate with histones and allow it to dry. b. In a separate plate, prepare reaction mixtures containing the PARP-1 enzyme, activated DNA, and various concentrations of the test compound (e.g., a Quinazoline-2,4-dione derivative) or a known inhibitor (e.g., Olaparib) as a positive control. c. Initiate the PARP reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺ to each well. Incubate at room temperature. d. Stop the reaction and transfer the mixtures to the histone-coated plate. Incubate to allow the biotinylated PARP to bind to the histones. e. Wash the plate to remove unbound reagents. f. Add streptavidin-HRP conjugate and incubate. g. Wash the plate again and add TMB substrate. h. Stop the color development with an acid solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay (for this compound Derivatives)
This protocol is a general representation of assays used to evaluate DHFR inhibitors.[22]
-
Objective: To measure the ability of test compounds to inhibit the activity of DHFR.
-
Materials: Recombinant DHFR (e.g., from rat liver or L1210 leukemia cells), dihydrofolic acid (DHF), NADPH, potassium phosphate buffer, 96-well UV-transparent plates, spectrophotometer.
-
Procedure: a. Prepare a reaction buffer containing potassium phosphate. b. In the wells of a 96-well plate, add the reaction buffer, NADPH, DHFR enzyme, and varying concentrations of the test compound (e.g., a this compound derivative) or a known inhibitor (e.g., methotrexate) as a positive control. c. Pre-incubate the mixture at a controlled temperature (e.g., 25°C). d. Initiate the reaction by adding the substrate, DHF, to all wells. e. Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Both this compound and Quinazoline-2,4-dione scaffolds serve as exceptional starting points for the design of novel therapeutic agents. The diamine scaffold has been extensively explored for its potent inhibition of kinases and DHFR, leading to anticancer and antimicrobial agents. In contrast, the dione scaffold has proven highly effective in generating inhibitors of DNA repair enzymes like PARP and signaling kinases such as VEGFR-2, primarily for oncology applications. The choice between these scaffolds will depend on the specific biological target and the desired therapeutic outcome. The synthetic versatility and well-documented biological activities of both frameworks ensure their continued importance in the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|High-Purity Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,4-DIAMINOQUINAZOLINE | 1899-48-5 [amp.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemistry and antitumor evaluation of selected classical 2,4-diaminoquinazoline analogues of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Validating the Binding of Quinazoline-2,4-diamine Derivatives to EGFR: A Comparative Guide to Experimental Techniques
For researchers, scientists, and drug development professionals, establishing the precise binding mode of a compound to its target protein is a cornerstone of modern drug discovery. This guide provides a comparative overview of key experimental techniques used to validate the interaction between quinazoline-2,4-diamine derivatives and the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.
The quinazoline scaffold is a privileged structure in medicinal chemistry, with several derivatives approved as potent EGFR inhibitors, including gefitinib and erlotinib.[1][2] These compounds competitively bind to the ATP-binding site within the catalytic domain of EGFR, inhibiting its autophosphorylation and downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][3] Validating this binding interaction is a multifactorial process that combines biochemical, biophysical, and structural methods to provide a comprehensive understanding of the compound's mechanism of action.
This guide will delve into three pivotal techniques: enzymatic assays to determine inhibitory potency, Surface Plasmon Resonance (SPR) for real-time kinetic analysis, and X-ray crystallography for high-resolution structural elucidation.
Data Presentation: A Comparative Look at Binding Validation
To facilitate a clear comparison of the data obtained from different validation methods, the following table summarizes typical quantitative outputs for a representative this compound derivative, gefitinib, in its interaction with EGFR.
| Experimental Technique | Parameter | Reported Value for Gefitinib-EGFR Interaction | Significance |
| Enzymatic Assay | IC50 | 0.1 - 1000 nM[4] | Measures the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%, indicating the compound's potency.[5] |
| Surface Plasmon Resonance (SPR) | Kd (Dissociation Constant) | 0.52 - 940 nM[4] | Quantifies the binding affinity between the inhibitor and EGFR at equilibrium. A lower Kd indicates a stronger binding affinity. |
| X-ray Crystallography | Resolution | 1.85 Å[4] | Provides a high-resolution, three-dimensional structure of the inhibitor bound to the EGFR kinase domain, revealing the precise binding mode and key molecular interactions. |
Experimental Workflows and Signaling Pathways
To understand the context of these validation experiments, it is crucial to visualize the underlying biological and experimental processes.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.[6] this compound inhibitors act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and subsequent signal transduction.[7]
EGFR signaling pathway and the site of inhibition by quinazoline derivatives.
Experimental Workflow for Binding Validation
The process of validating the binding of a novel this compound derivative to EGFR typically follows a structured workflow, beginning with initial screening and culminating in detailed structural analysis.
References
- 1. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rcsb.org [rcsb.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Quinazoline-2,4-diamines: An Analysis of Published Methods
For researchers and professionals in drug development, the efficient and reproducible synthesis of core chemical scaffolds is paramount. The quinazoline-2,4-diamine moiety is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comparative analysis of prominent published methods for the synthesis of this important structural motif. We will delve into the experimental protocols of different synthetic strategies, present quantitative data for comparison, and visualize the reaction workflows.
Comparison of Synthetic Strategies
The synthesis of quinazoline-2,4-diamines can be broadly approached through several key strategies, each with its own set of advantages and challenges. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Below is a summary of commonly employed routes, with their performance data extracted from published literature.
| Method/Strategy | Starting Materials | Key Steps | Reported Yields | Advantages | Potential Challenges |
| Sequential Nucleophilic Substitution | 2,4-Dichloroquinazoline, Amines | 1. Chlorination of quinazoline-2,4-dione. 2. Sequential amination at C4 and C2. | 51-98% | Well-established, versatile for diverse amine substitutions. | Harsh chlorination conditions (e.g., POCl₃), second substitution at C2 can be challenging and require high temperatures.[1] |
| Solid-Phase Synthesis | Polymer-bound amines, 2,4-Dichloroquinazoline | 1. Reductive amination on solid support. 2. Reaction with dichloroquinazoline. 3. Displacement of the second chlorine. 4. Cleavage from resin. | >90% purity (for library production) | Amenable to combinatorial library synthesis, purification can be simplified. | Requires specialized equipment, optimization of resin and reaction conditions is crucial.[2] |
| Cascade Reductive Cyclization | Methyl N-cyano-2-nitrobenzimidates, Amines | Tandem condensation with an amine followed by reductive cyclization (Fe/HCl). | High yields reported | Economical, practical, and avoids harsh conditions.[3] | May not be suitable for all substitution patterns. |
| Copper-Catalyzed Ring Closure | 2-Halobenzoic acids, Guanidine | 1. Copper-catalyzed cyclization. 2. Chlorination. 3. Nucleophilic substitution. | 87-98% (for Ziresovir synthesis) | Streamlined, avoids harsh conditions of traditional methods, can be chromatography-free.[1][4] | Requires optimization of catalyst and reaction conditions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any synthetic procedure. Below are representative experimental protocols for two of the discussed strategies.
Method 1: Sequential Nucleophilic Substitution for Ziresovir Synthesis
This method, as reported in the development of the antiviral drug candidate Ziresovir, highlights the challenges of traditional sequential substitution.[1]
Step 1: Chlorination of Quinazoline-2,4-dione Quinazoline-2,4(1H,3H)-dione is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 2,4-dichloroquinazoline intermediate.[1]
Step 2: Sequential Amination The resulting 2,4-dichloroquinazoline undergoes a sequential amination. The first amination at the more reactive C4 position is typically high-yielding. The subsequent substitution at the C2 position is more challenging due to reduced electrophilicity and may require elevated temperatures or microwave assistance, often resulting in modest yields.[1] For the synthesis of Ziresovir, this step involved microwave-assisted coupling with a benzothiazepine intermediate in the presence of triethylamine in DMF, affording a 51.4% yield.[1]
Method 2: Streamlined Three-Step Synthesis of Ziresovir
This optimized route was developed to overcome the limitations of the traditional sequential substitution method.[1][4]
Step 1: Copper-Catalyzed Ring Closure A mixture of 2-bromobenzoic acid and a substituted guanidine is subjected to a copper-catalyzed ring closure reaction. Optimal conditions were found to be K₂CO₃ as the base and CuI as the catalyst in DMF at 80°C for 6 hours, yielding the quinazolinone intermediate in 87.6% yield.[1]
Step 2: Chlorination The quinazolinone intermediate is then chlorinated using POCl₃ in toluene at 100°C for 4 hours, producing the 4-chloroquinazoline intermediate in 92% yield.[1]
Step 3: Nucleophilic Substitution The final step involves the nucleophilic substitution of the 4-chloro group with 3-amino-3-oxetanylmethylamine in the presence of DIPEA in ethanol at reflux, yielding the target molecule, Ziresovir, in 98.2% yield.[1] This entire process can be performed without chromatography.[1][4]
Experimental Workflows
Visualizing the workflow of a synthetic pathway can aid in understanding the sequence of reactions and transformations.
References
- 1. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Quinazoline-2,4-diamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Quinazoline-2,4-diamine, a key intermediate in the synthesis of various compounds, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the well-being of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While comprehensive toxicity information is limited, the compound is known to pose several risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4-Diaminoquinazoline is classified with the following hazards[1]:
-
Acute Toxicity (Oral): Toxic if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices[2].
-
Body Protection: A laboratory coat and closed-toe shoes are required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
In case of accidental exposure, consult the first-aid measures outlined in the product's Safety Data Sheet (SDS). General first-aid guidance includes moving the affected person to fresh air, washing skin contact areas with soap and water, and flushing eyes thoroughly with water for at least 15 minutes[2]. Seek immediate medical attention if symptoms persist.
Quantitative Hazard Data
For quick reference, the GHS hazard classifications for 2,4-Diaminoquinazoline are summarized in the table below.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem CID 65087[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted as hazardous waste, in compliance with local, regional, and national regulations. Chemical waste generators are responsible for correctly classifying and disposing of chemical waste[3].
Experimental Protocol: Waste Segregation and Preparation
-
Segregation: Isolate waste containing this compound from other chemical waste streams to prevent unknown and potentially hazardous reactions.
-
Labeling: Clearly label the designated hazardous waste container with "Hazardous Waste: this compound," its CAS number (1899-48-5), and the appropriate GHS hazard pictograms.
-
Containerization: Use a suitable, sealable container for waste collection. For solid waste, place it in a sealed plastic bag or another appropriate container[4].
Experimental Protocol: Disposal of Small Residual Amounts
For small residual amounts of this compound in empty containers:
-
Rinsing: In a chemical fume hood, rinse the container three times with a suitable organic solvent such as ethanol or acetone.
-
Collection: Collect the rinsate as hazardous waste in a properly labeled container.
Experimental Protocol: Disposal of Bulk Quantities
For larger quantities of solid this compound:
-
Containment: Carefully collect the solid material using dry clean-up procedures to avoid generating dust[4]. Place the collected solid into a labeled hazardous waste container.
-
Spill Management: In case of a spill, immediately clean up the area. For dry spills, use dry clean-up methods and avoid creating dust[4]. For wet spills, absorb the material and place it in a labeled container for disposal[4]. Wash the spill area with large amounts of water, preventing runoff into drains[4]. If contamination of drains or waterways occurs, notify emergency services[4].
Final Disposal
-
Consult EHS: Arrange for the collection of all hazardous waste containing this compound with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the final disposal of hazardous chemical waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling Quinazoline-2,4-diamine
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Quinazoline-2,4-diamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute toxicity, oral (Category 3) | H301: Toxic if swallowed[1] | Danger |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[1] | Warning |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or PVA) | Nitrile gloves offer good resistance to a range of chemicals, including weak acids and some organic solvents.[2] For handling aromatic compounds like this compound, Polyvinyl Alcohol (PVA) gloves are highly recommended due to their excellent resistance to aromatic and chlorinated solvents.[3] |
| Eye and Face Protection | Safety goggles with side-shields and a face shield | Standard safety glasses are not sufficient. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[4] A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Skin and Body Protection | Flame-retardant lab coat and chemical-resistant apron | A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below permissible limits.[5] |
Operational Plan for Handling and Storage
A systematic approach to handling and storage is crucial for safety.
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within a certified chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transferring of this compound powder within the fume hood to prevent inhalation of dust particles. Use anti-static weighing paper or a contained weighing system.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and labeled.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage Protocol:
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from acids and bases.
Emergency and Disposal Procedures
Immediate and appropriate response to emergencies and proper disposal are critical.
Emergency Spill Response:
-
Evacuation: Immediately evacuate the area in case of a significant spill.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For minor spills, use an appropriate absorbent material like vermiculite or sand to contain the spill.[6]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan:
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all waste, including contaminated PPE, glassware, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.[7]
-
Containerization: Use leak-proof, sealable containers appropriate for chemical waste.[8]
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[8]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and incinerate the waste.[7] Do not dispose of this chemical down the drain or in regular trash.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gloves.com [gloves.com]
- 3. Ansell PVA Chemical Resistant Gloves - 400523 - Northern Safety Co., Inc. [northernsafety.com]
- 4. 2,4-Quinazolinediamine, 8-methoxy-N,N'-bis(2-methylphenyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. ut.edu [ut.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
